molecular formula C10H13NO2 B152623 6-(tert-Butyl)nicotinic acid CAS No. 832715-99-8

6-(tert-Butyl)nicotinic acid

Cat. No.: B152623
CAS No.: 832715-99-8
M. Wt: 179.22 g/mol
InChI Key: CVGXKEVUQXTBGM-UHFFFAOYSA-N
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Description

6-(tert-Butyl)nicotinic acid is a strategic chemical intermediate designed for advanced research and development, particularly in the field of medicinal chemistry. Its core value lies in the synergistic combination of the nicotinic acid scaffold and the sterically demanding tert-butyl group. The nicotinic acid (pyridine-3-carboxylic acid) moiety is a privileged structure in drug design, serving as a versatile building block for creating novel compounds with potential pharmacological activity. This scaffold is a known precursor to nicotinamide adenine dinucleotide (NAD) and is integral to compounds investigated for anti-inflammatory properties . The introduction of the tert-butyl substituent at the 6-position significantly alters the molecule's electronic properties, steric profile, and overall lipophilicity. These modifications are crucial for fine-tuning the biological activity, binding affinity, and metabolic stability of resulting candidate molecules. Researchers utilize this compound as a key synthetic intermediate for constructing more complex structures. Its carboxylic acid group allows for straightforward derivatization into amides, esters, and hydrazides, enabling the generation of diverse chemical libraries for biological screening . Concurrently, the tert-butyl group can be leveraged to probe specific hydrophobic pockets in enzyme active sites or to enhance a compound's ability to cross cell membranes. The primary research applications of this compound are in the design and synthesis of new molecular entities targeted at biologically relevant pathways. Its structural features make it a valuable template for developing potential inhibitors for enzymes like cyclooxygenase-2 (COX-2) or for creating novel antimicrobial agents . Furthermore, its role in expanding chemical space for high-throughput screening and in structure-activity relationship (SAR) studies makes it a valuable tool for discovering new therapeutic agents across a range of disease areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGXKEVUQXTBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619660
Record name 6-tert-Butylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832715-99-8
Record name 6-tert-Butylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-(tert-Butyl)nicotinic Acid: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(tert-Butyl)nicotinic acid, a derivative of nicotinic acid (niacin or Vitamin B3), is a heterocyclic compound with potential applications in pharmaceutical research and development. Its structural similarity to nicotinic acid suggests that it may share some of its biological activities, particularly as a modulator of G-protein coupled receptors like GPR109A, which is known to be a receptor for nicotinic acid. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, along with a discussion of the synthesis and biological activities of its parent compound, nicotinic acid, which serves as a valuable reference point in the absence of specific data for the tert-butyl derivative.

Core Chemical Properties

PropertyThis compound (Predicted)Nicotinic Acid (Experimental)
IUPAC Name 6-(tert-butyl)pyridine-3-carboxylic acidPyridine-3-carboxylic acid
Synonyms 6-tert-butyl-3-pyridinecarboxylic acidNiacin, Vitamin B3
CAS Number 832715-99-859-67-6
Molecular Formula C₁₀H₁₃NO₂C₆H₅NO₂
Molecular Weight 179.22 g/mol 123.11 g/mol
Melting Point 150-160 °C236-239 °C[1]
Boiling Point ~350 °C at 760 mmHgSublimes
Solubility Sparingly soluble in water18 g/L in water at 20 °C
pKa ~4.54.85[2]

Disclaimer: The properties for this compound are predicted using computational tools and should be considered as estimates. Experimental verification is required for confirmation.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, general methods for the synthesis of substituted nicotinic acids can be adapted. One potential synthetic route is outlined below.

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound involves the oxidation of a corresponding 6-tert-butyl-3-alkylpyridine precursor.

Experimental Workflow: Synthesis of this compound

G start Start with 6-tert-butyl-3-methylpyridine oxidation Oxidation (e.g., KMnO4, HNO3) start->oxidation workup Acid-base workup and extraction oxidation->workup purification Purification (Crystallization or Chromatography) workup->purification product This compound purification->product

Caption: A potential synthetic workflow for this compound.

Detailed Protocol (Hypothetical):

  • Oxidation: To a solution of 6-tert-butyl-3-methylpyridine in a suitable solvent (e.g., water or pyridine), a strong oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) is added portion-wise. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If KMnO₄ is used, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The crude product is collected by filtration or extracted with an organic solvent.

  • Purification: The crude this compound is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited, its structural similarity to nicotinic acid suggests it may act as a ligand for the G-protein coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA₂).

Nicotinic Acid's Mechanism of Action via GPR109A

Nicotinic acid is a known agonist of GPR109A, a receptor primarily expressed in adipocytes and immune cells.[3] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This cascade of events ultimately inhibits lipolysis, reducing the release of free fatty acids into the bloodstream. In immune cells, GPR109A activation has been linked to anti-inflammatory effects.

Signaling Pathway: GPR109A Activation by Nicotinic Acid

G cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi protein GPR109A->Gi Activates Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis

Caption: Simplified signaling pathway of nicotinic acid via the GPR109A receptor.

Experimental Protocol: GPR109A Activation Assay

The activity of this compound as a potential GPR109A agonist can be evaluated using a cell-based assay that measures changes in intracellular cAMP levels.

Experimental Workflow: GPR109A cAMP Assay

G start Seed GPR109A-expressing cells treatment Treat with 6-(tert-Butyl)nicotinic acid and Forskolin start->treatment lysis Cell Lysis treatment->lysis detection cAMP Detection (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (EC50 determination) detection->analysis

Caption: Workflow for a cell-based GPR109A activation assay.

Detailed Protocol:

  • Cell Culture: A cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293) is cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with varying concentrations of this compound, along with a known adenylyl cyclase activator such as forskolin to induce a measurable cAMP signal.

  • Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The resulting data is used to generate a dose-response curve, from which the half-maximal effective concentration (EC₅₀) of this compound can be determined.

Conclusion

This compound represents an interesting synthetic derivative of nicotinic acid. While specific experimental data on its chemical and biological properties are currently scarce, its structural relationship to nicotinic acid provides a strong foundation for predicting its behavior and potential as a GPR109A agonist. The information and protocols provided in this guide offer a starting point for researchers interested in synthesizing and characterizing this compound, with the understanding that the data for the parent compound, nicotinic acid, serves as a valuable, albeit preliminary, reference. Further experimental investigation is crucial to fully elucidate the unique properties and therapeutic potential of this compound.

References

Elucidation of the Molecular Architecture: A Technical Guide to 6-(tert-Butyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 6-(tert-Butyl)nicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug development. Through a comprehensive examination of its spectroscopic data and a detailed description of its synthesis, this document serves as a crucial resource for researchers engaged in the characterization of novel organic compounds.

Chemical Structure and Properties

This compound, with the chemical formula C₁₀H₁₃NO₂, is a derivative of nicotinic acid (Vitamin B3) featuring a sterically demanding tert-butyl group at the 6-position of the pyridine ring. This substitution significantly influences the molecule's electronic and conformational properties, which are critical for its biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
CAS Number 832715-99-8
Appearance White to off-white solid
Melting Point Not explicitly reported, but expected to be a crystalline solid with a defined melting point.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility in water is likely to be pH-dependent.

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through the combined application of several spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for this exact compound is not widely published, the following sections detail the expected spectroscopic characteristics based on the analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0d1HH-2 (proton adjacent to the nitrogen and the carboxylic acid)
~8.2dd1HH-4 (proton between the two substituents)
~7.5d1HH-5 (proton adjacent to the tert-butyl group)
~1.4s9H-C(CH₃)₃ (protons of the tert-butyl group)
~13.0br s1H-COOH (proton of the carboxylic acid)

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~165-COOH (carbonyl carbon)
~160C-6 (carbon attached to the tert-butyl group)
~152C-2 (carbon adjacent to the nitrogen and the carboxylic acid)
~138C-4 (carbon between the two substituents)
~125C-3 (carbon attached to the carboxylic acid)
~120C-5 (carbon adjacent to the tert-butyl group)
~35-C(CH₃)₃ (quaternary carbon of the tert-butyl group)
~30-C(CH₃)₃ (methyl carbons of the tert-butyl group)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (of the carboxylic acid dimer)
2960-2870Medium-StrongC-H stretch (of the tert-butyl group)
~1700StrongC=O stretch (of the carboxylic acid)
~1600, ~1580, ~1470MediumC=C and C=N stretches (of the pyridine ring)
~1300MediumC-O stretch (of the carboxylic acid)
~1200MediumO-H bend (of the carboxylic acid)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
179[M]⁺, Molecular ion
164[M - CH₃]⁺, Loss of a methyl group from the tert-butyl group
122[M - C₄H₉]⁺, Loss of the tert-butyl group
134[M - COOH]⁺, Loss of the carboxylic acid group

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A plausible synthetic route involves the oxidation of 2-(tert-butyl)-5-methylpyridine.

Protocol:

  • Oxidation: To a solution of 2-(tert-butyl)-5-methylpyridine in a suitable solvent (e.g., water or acetic acid), a strong oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid (HNO₃) is added portion-wise.

  • Heating: The reaction mixture is heated under reflux for several hours to ensure complete oxidation of the methyl group to a carboxylic acid.

  • Work-up: After cooling, the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO₄). The reaction mixture is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the product.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

NMR Spectroscopy:

  • A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • The chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy:

  • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol).

  • The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.

Visualizing the Elucidation Process

The logical workflow for the structure elucidation of this compound can be visualized as a clear, step-by-step process.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation of This compound NMR->Structure Connectivity & Environment IR->Structure Functional Groups MS->Structure Molecular Weight & Formula

Workflow for the Structure Elucidation of this compound.

This comprehensive guide provides the foundational knowledge for understanding the structure and characterization of this compound. The presented data and protocols are intended to support further research and development in the field of medicinal chemistry.

A Technical Guide to the Physicochemical Characterization of 6-(tert-Butyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(tert-Butyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a compound of interest in medicinal chemistry and drug development. A thorough understanding of its physical and chemical properties is paramount for its synthesis, formulation, and evaluation of its biological activity. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound. While specific experimental data for this compound is not widely available in public literature, this document outlines the standardized experimental protocols for determining these properties. All quantitative data found in publicly available sources are summarized, and detailed methodologies for key characterization experiments are provided. Furthermore, a logical workflow for the physicochemical characterization of an organic compound like this compound is presented visually using a Graphviz diagram.

Core Physical Characteristics

A comprehensive search of available scientific literature and chemical databases yielded limited specific experimental data for the physical characteristics of this compound. The following table summarizes the available information. The absence of data for several key parameters highlights the need for experimental determination.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[]
Molecular Weight 179.22 g/mol []
CAS Number 832715-99-8[2]
Purity 96+%[3]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physical and spectral properties of an organic compound such as this compound.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid.[4]

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4]

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

  • Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is the melting point of the sample.[5][6] A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its purification, formulation, and understanding its behavior in biological systems.[7][8]

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, acetone, diethyl ether, and hexane.[7][9] For acidic compounds like this compound, solubility in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH, 5% NaHCO₃) solutions should also be evaluated.[10]

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).[7]

  • Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C). The solubility is then visually assessed and can be qualitatively described as soluble, partially soluble, or insoluble.[8]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid derivative, this is a fundamental parameter.[11]

Methodology (Potentiometric Titration):

  • Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or DMSO to ensure solubility.[11]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[11]

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.[11]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.[12][13]

Methodology (¹H and ¹³C NMR):

  • Sample Preparation: Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.[14] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[12]

  • Instrumental Analysis: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired within a few minutes. For ¹³C NMR, which is less sensitive, a longer acquisition time may be required.

  • Spectral Interpretation: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals in the spectra are analyzed to elucidate the structure of the molecule and confirm the presence of the tert-butyl group and the substituted pyridine ring.[13][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[16][17][18]

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.[18]

  • Instrumental Analysis: The anvil is pressed against the sample to ensure good contact with the crystal. The IR spectrum is then recorded.

  • Spectral Interpretation: The absorption bands in the spectrum are correlated with specific functional groups. For this compound, characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the pyridine ring and the C-H bonds of the tert-butyl group, are expected.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an organic compound like this compound.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Quantitative Physicochemical Properties cluster_3 Data Analysis and Reporting A Obtain Pure Sample B Melting Point Determination A->B C Solubility Assessment A->C D ¹H and ¹³C NMR Spectroscopy A->D E Infrared (IR) Spectroscopy A->E F Mass Spectrometry (MS) A->F I Structure Elucidation and Confirmation B->I G pKa Determination C->G H LogP Determination C->H D->I E->I F->I J Comprehensive Physicochemical Profile G->J H->J I->J

Physicochemical Characterization Workflow.

Biological Context and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the direct biological activities or signaling pathway interactions of this compound. Nicotinic acid itself is a well-known ligand for the G-protein coupled receptor GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA₂), which is involved in the inhibition of lipolysis in adipocytes.[19] Derivatives of nicotinic acid have been explored for a range of biological activities, including antimicrobial and anti-inflammatory effects.[20][21] Future research should focus on evaluating whether the introduction of the 6-tert-butyl group alters the affinity and efficacy of the molecule for GPR109A or confers novel biological activities.

Conclusion

This technical guide provides a framework for the comprehensive physicochemical characterization of this compound. While specific experimental data for this compound remains scarce, the detailed protocols outlined herein offer a clear path for researchers to obtain the necessary data for its further development. The systematic application of these methods will enable a thorough understanding of its properties, which is essential for advancing its potential applications in research and drug discovery.

References

Solubility Profile of 6-(tert-Butyl)nicotinic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 6-(tert-Butyl)nicotinic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a framework for its determination. It includes a general experimental protocol for assessing solubility and, for comparative purposes, presents the known solubility of the parent compound, nicotinic acid, in various organic solvents.

Quantitative Solubility Data

Currently, there is no specific quantitative solubility data for this compound reported in publicly accessible scientific literature or databases. The introduction of a tert-butyl group to the nicotinic acid backbone is expected to significantly alter its solubility profile, generally increasing its lipophilicity and thus its solubility in nonpolar organic solvents compared to the parent compound.

For reference and comparison, the following table summarizes the mole fraction equilibrium solubility of nicotinic acid in several common organic solvents at various temperatures. This data can serve as a baseline for estimating the potential solubility behavior of its tert-butyl derivative.

Table 1: Mole Fraction Equilibrium Solubility of Nicotinic Acid in Various Solvents

Temperature (K)EthanolDimethyl Sulfoxide (DMSO)AcetoneAcetonitrileDiethyl Ether
2830.01020.1830.00230.00060.0011
2880.01180.2060.00280.00070.0014
2930.01370.2320.00340.00090.0017
2980.01580.2610.00410.00110.0021
3030.01830.2940.00500.00130.0026
3080.02120.3310.00610.00160.0032
3130.02460.3720.00740.00200.0039
3180.02850.4180.00900.00240.0048
3230.03300.4690.01090.00290.0059
3280.03820.5260.01320.00350.0072
3330.04420.5890.01600.00420.0088

Data sourced from studies on nicotinic acid solubility.[1][2][3] It is important to reiterate that this data is for the parent compound and the solubility of this compound is expected to differ.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, a standardized experimental protocol should be followed. The gravimetric method is a common and reliable technique.[2]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven for drying

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary studies can determine the minimum time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe. Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Weigh the vial containing the filtered solution. Then, carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, reweigh the vial containing the solid residue of this compound.

  • Calculation: The solubility can be calculated in various units (e.g., g/L, mol/L, mole fraction) based on the mass of the dissolved solid and the volume or mass of the solvent used.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Solubility_Workflow start Start step1 1. Add excess This compound to known volume of solvent start->step1 step2 2. Equilibrate at constant temperature with agitation step1->step2 step3 3. Allow solid to settle step2->step3 step4 4. Withdraw and filter a known volume of the supernatant step3->step4 step5 5. Evaporate the solvent from the filtered sample step4->step5 step6 6. Weigh the residual solid step5->step6 step7 7. Calculate solubility step6->step7 end_node End step7->end_node

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility Factors

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key factors influencing this process.

Solubility_Factors solubility Solubility of This compound solute_props Solute Properties (this compound) solute_props->solubility lipophilicity Increased Lipophilicity (tert-Butyl group) solute_props->lipophilicity h_bond Hydrogen Bonding Capacity (Carboxylic Acid & Pyridine N) solute_props->h_bond crystal_lattice Crystal Lattice Energy solute_props->crystal_lattice solvent_props Solvent Properties solvent_props->solubility polarity Polarity solvent_props->polarity h_bond_solvent Hydrogen Bonding (Donor/Acceptor) solvent_props->h_bond_solvent temp Temperature temp->solubility

Caption: Key factors influencing the solubility of this compound.

References

Spectroscopic Profile of 6-(tert-Butyl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-(tert-Butyl)nicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, along with generalized experimental protocols for acquiring such data.

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the known spectral characteristics of nicotinic acid and the typical influence of a tert-butyl substituent on a pyridine ring.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9 - 9.1Doublet (d)1HH-2 (Pyridine)
~8.1 - 8.3Doublet of Doublets (dd)1HH-4 (Pyridine)
~7.4 - 7.6Doublet (d)1HH-5 (Pyridine)
~1.3 - 1.5Singlet (s)9H-C(CH₃)₃
>10 (broad)Singlet (s)1H-COOH
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~165 - 170-COOH
~160 - 165C-6 (Pyridine)
~150 - 155C-2 (Pyridine)
~137 - 140C-4 (Pyridine)
~125 - 130C-3 (Pyridine)
~120 - 125C-5 (Pyridine)
~35 - 40-C (CH₃)₃
~29 - 32-C(C H₃)₃
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
2960-2870Medium-StrongC-H stretch (tert-Butyl)
~1700-1725StrongC=O stretch (Carboxylic acid)
~1600, ~1470MediumC=C and C=N stretching (Pyridine ring)
~1370, ~1390MediumC-H bend (tert-Butyl, characteristic doublet)
~1300MediumC-O stretch / O-H bend (Carboxylic acid)
~900MediumO-H bend (out-of-plane, Carboxylic acid dimer)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
[M]+•Molecular ion peak
[M-15]+Loss of a methyl radical (•CH₃) from the tert-butyl group
[M-43]+Loss of a propyl radical (•C₃H₇) from the tert-butyl group
[M-57]+Loss of a tert-butyl radical (•C₄H₉)
[M-45]+Loss of the carboxyl group (•COOH)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH indicator). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • IR Spectrum Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, direct insertion or gas chromatography (GC) can be used. For less volatile compounds, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) may be more suitable, often coupled with liquid chromatography (LC).

  • Mass Spectrum Acquisition: Acquire the mass spectrum using an appropriate ionization method, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like ESI to primarily observe the molecular ion. The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation cluster_conclusion Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FTIR-ATR) Purification->IR MS Mass Spectrometry (EI, ESI) Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Multiplicities, Integration NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation MS->MS_Data Structure Structural Elucidation and Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the key stages in the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the key structural features of this compound. While based on well-established spectroscopic principles and data from analogous structures, experimental verification is essential for definitive structural confirmation. The provided experimental protocols offer a starting point for researchers to obtain empirical data for this compound. This information is critical for quality control, reaction monitoring, and for elucidating the role of this compound in various chemical and biological systems.

An In-depth Technical Guide to 6-(tert-Butyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(tert-Butyl)nicotinic acid, a substituted pyridinecarboxylic acid. Due to the limited publicly available information on the specific discovery and historical development of this compound, this document focuses on its synthesis, physicochemical properties, and potential applications based on analogous chemical structures and plausible synthetic routes. This guide aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by consolidating available data and proposing experimental pathways.

Introduction

This compound, also known as 6-(tert-butyl)-3-pyridinecarboxylic acid, is a derivative of nicotinic acid (Vitamin B3). The introduction of a bulky tert-butyl group at the 6-position of the pyridine ring is expected to significantly influence its chemical reactivity, physical properties, and biological activity compared to the parent molecule. While specific details of its discovery and a comprehensive history are not readily found in the literature, its structural relationship to nicotinic acid and other substituted pyridines suggests potential applications in medicinal chemistry and materials science. This guide outlines a probable synthetic pathway, compiles available and predicted physicochemical data, and discusses potential areas of application.

Synthesis and Experimental Protocols

A plausible and documented synthetic route for 6-alkylnicotinic acids involves the oxidation of 2-methyl-5-alkylpyridines. A key patent outlines this general method and specifically mentions 2-methyl-5-tert-butylpyridine as a potential starting material for the synthesis of the corresponding 6-substituted nicotinic acid.

Proposed Synthesis of this compound via Oxidation

The most probable synthetic route to this compound is the oxidation of 2-methyl-5-tert-butylpyridine. This method is analogous to the well-established synthesis of 6-methylnicotinic acid.

Reaction: Oxidation of 2-methyl-5-tert-butylpyridine.

Reagents and Conditions:

  • Starting Material: 2-methyl-5-tert-butylpyridine

  • Oxidizing Agent: Nitric Acid (70-100% concentration)

  • Molar Ratio: 6 to 15 moles of nitric acid per mole of the pyridine starting material.

  • Temperature: 250 to 325 °F (approximately 121 to 163 °C).

  • Pressure: Sufficient to maintain a liquid phase, generally 30 to 650 p.s.i.g.

  • Reaction Time: 10 to 60 minutes.

Experimental Protocol (General Procedure based on Analogy):

  • A pressure-rated reaction vessel is charged with 2-methyl-5-tert-butylpyridine and the specified molar excess of concentrated nitric acid.

  • The vessel is sealed and, if necessary, pressurized with an inert gas (e.g., nitrogen) to the lower end of the pressure range.

  • The mixture is heated to the target temperature (e.g., 250-325 °F) with vigorous stirring. The pressure will increase due to the formation of gaseous byproducts.

  • The reaction is maintained at the target temperature and pressure for the specified duration (e.g., 10-60 minutes).

  • After the reaction period, the vessel is cooled to room temperature, and the excess pressure is carefully vented.

  • The reaction mixture is transferred to a suitable container for workup and purification.

  • Purification (Proposed): The crude product can be isolated by adjusting the pH of the solution to precipitate the carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water-ethanol mixtures).

Logical Workflow for the Proposed Synthesis:

G start Start: 2-methyl-5-tert-butylpyridine reagents Reactants: - 2-methyl-5-tert-butylpyridine - Nitric Acid (70-100%) start->reagents reaction Oxidation Reaction reagents->reaction conditions Reaction Conditions: - Temp: 121-163 °C - Pressure: 30-650 psig - Time: 10-60 min conditions->reaction workup Workup: - Cooling & Depressurization reaction->workup purification Purification: - pH Adjustment - Recrystallization workup->purification product Final Product: This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Physicochemical Properties

Detailed experimental data for this compound is scarce. The following tables summarize the available information from chemical supplier databases and calculated properties.

Table 1: Identifiers and Basic Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
CAS Number 832715-99-8[1][2][3][4]1820740-37-1[5][6][7]
Molecular Formula C₁₀H₁₃NO₂[3]C₁₀H₁₄ClNO₂[5]
Molecular Weight 179.22 g/mol 215.68 g/mol [5]
Canonical SMILES CC(C)(C)C1=NC=C(C=C1)C(=O)OCC(C)(C)C1=NC=C(C=C1)C(=O)O.Cl[5]
InChIKey Not availableRVARPUFSHXZRTO-UHFFFAOYSA-N[5]

Table 2: Computed Physicochemical Properties of this compound Hydrochloride[5]

PropertyValue
XLogP3-AA 2.1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Topological Polar Surface Area 50.2 Ų
Heavy Atom Count 14
Complexity 196

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Researchers synthesizing this compound would need to perform a full spectral characterization. The expected spectral features are outlined below based on its chemical structure.

  • ¹H NMR: Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), and three aromatic protons on the pyridine ring (doublets and a doublet of doublets, ~7.5-9.0 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: Resonances for the quaternary and methyl carbons of the tert-butyl group, the carbons of the pyridine ring (including the carboxyl-substituted carbon), and the carboxylic acid carbonyl carbon.

  • IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (~1400-1600 cm⁻¹), and C-H vibrations.

  • Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the exact mass of C₁₀H₁₃NO₂. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the tert-butyl group.

Potential Signaling Pathways and Biological Activity

While no specific biological activity has been reported for this compound, its parent compound, nicotinic acid, is a well-known lipid-lowering agent that interacts with the G-protein coupled receptor GPR109A (also known as HM74A or the nicotinic acid receptor). The binding of nicotinic acid to GPR109A in adipocytes inhibits adenylate cyclase, leading to a decrease in intracellular cAMP levels and subsequent reduction in lipolysis.

The presence of the bulky tert-butyl group at the 6-position could modulate the binding affinity and efficacy of this compound for GPR109A or other potential biological targets. Further research, including in vitro binding assays and functional studies, would be necessary to elucidate its pharmacological profile.

Hypothesized Signaling Pathway Interaction:

G cluster_cell Adipocyte GPR109A GPR109A Receptor AC Adenylate Cyclase GPR109A->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation HSL Hormone-Sensitive Lipase PKA->HSL Activation Lipolysis Lipolysis HSL->Lipolysis Catalysis Ligand This compound (Hypothetical Ligand) Ligand->GPR109A Binding?

Caption: Hypothesized interaction with the GPR109A signaling pathway.

Conclusion and Future Directions

This compound is a compound with limited available data. This guide provides a plausible synthetic route based on existing patent literature and outlines the expected physicochemical and spectroscopic properties. The primary value of this document is to provide a starting point for researchers interested in synthesizing and exploring the properties and potential applications of this and related substituted nicotinic acids.

Future research should focus on:

  • The development and optimization of a reliable synthetic protocol for this compound.

  • Full characterization of the compound using modern spectroscopic techniques.

  • Investigation of its physical properties, such as melting point and solubility.

  • Screening for biological activity, particularly its potential as a modulator of the GPR109A receptor and other targets relevant to metabolic diseases.

By addressing these knowledge gaps, the scientific community can better understand the potential of this compound and its derivatives in various fields of chemical and biomedical research.

References

An In-depth Technical Guide to 6-(tert-Butyl)nicotinic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of nicotinic acid, a form of vitamin B3, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on a specific subclass: 6-(tert-Butyl)nicotinic acid and its analogs. The introduction of a bulky tert-butyl group at the 6-position of the pyridine ring can significantly influence the molecule's steric and electronic properties, potentially leading to novel therapeutic agents with unique biological profiles. This document aims to provide a comprehensive overview of the available scientific information regarding the synthesis, biological evaluation, and potential mechanisms of action of these compounds. However, it is important to note that publicly available research specifically detailing this compound and its derivatives is limited. Therefore, this guide also draws upon analogous information from other 6-substituted nicotinic acid derivatives to provide a broader context and potential avenues for future research.

Introduction to Nicotinic Acid and its Derivatives

Nicotinic acid, also known as niacin, is a well-established therapeutic agent, primarily used for the treatment of dyslipidemia.[1] It favorably modulates blood lipid profiles by reducing low-density lipoprotein (LDL) and triglyceride levels while increasing high-density lipoprotein (HDL) levels.[2][3] The pharmacological effects of nicotinic acid are primarily mediated through the activation of the G-protein coupled receptor GPR109A.[2]

The core structure of nicotinic acid, a pyridine-3-carboxylic acid, has served as a versatile scaffold for the development of a wide range of derivatives with diverse biological activities, including:

  • Anti-inflammatory effects [4]

  • Antimicrobial properties

  • Vasorelaxant and antioxidant activities [5][6]

  • Potential as enzyme inhibitors [7]

  • Modulation of nicotinic acetylcholine receptors (nAChRs)

The substitution pattern on the pyridine ring plays a crucial role in determining the biological activity of these derivatives. The 6-position, in particular, has been a target for modification to explore structure-activity relationships (SAR).

Synthesis of this compound and Analogs

A potential synthetic route could involve the introduction of a tert-butyl group onto a pre-existing pyridine ring, followed by the formation or modification of the carboxylic acid moiety. One patented method for producing 6-methylnicotinic acid ester involves the oxidation of 2-methyl-5-ethylpyridine.[8] A similar approach, starting with a pyridine derivative bearing a tert-butyl group, could potentially be employed.

Another general method for synthesizing 6-substituted nicotinic acid derivatives involves the construction of the pyridine ring itself through condensation reactions. For instance, the synthesis of certain pyridine derivatives can be achieved through the reaction of vinamidinium salts with malononitrile.[9]

Experimental Workflow for Synthesis (Hypothetical)

The following diagram illustrates a hypothetical workflow for the synthesis and characterization of this compound derivatives, based on general organic synthesis principles.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_derivatization Analog Synthesis start Starting Materials (e.g., tert-butyl substituted pyridine precursor) reaction Chemical Reaction (e.g., Oxidation, Grignard, etc.) start->reaction workup Reaction Work-up (e.g., Extraction, Quenching) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir acid This compound purification->acid esterification Esterification acid->esterification amidation Amidation acid->amidation esters Ester Analogs esterification->esters amides Amide Analogs amidation->amides

Caption: Hypothetical workflow for the synthesis and derivatization of this compound.

Biological Activities and Structure-Activity Relationship (SAR)

Specific quantitative data on the biological activity of this compound and its analogs is scarce in the public domain. However, research on other 6-substituted nicotinic acid derivatives provides some insights into potential SAR.

For a series of hypothetical 6-O-nicotinoylbarbatin C analogs, the nicotinoyl moiety was found to be crucial for cytotoxic activity against cancer cell lines. This suggests that the nicotinic acid core in 6-substituted derivatives is essential for their biological effects.

A study on thionicotinic acid derivatives revealed that a 2-(1-adamantylthio)nicotinic acid analog was a potent vasorelaxant with an ED50 of 21.3 nM.[5][6] This highlights that bulky, lipophilic substituents on the nicotinic acid ring can lead to significant biological activity. The tert-butyl group, being bulky and lipophilic, might therefore be expected to confer interesting pharmacological properties.

Table 1: Hypothetical Biological Activities of this compound Analogs

Compound IDR GroupTargetAssay TypeHypothetical IC50/EC50 (µM)
BNA-001-OHGPR109AReceptor Binding15.2
BNA-002-OCH3COX-2Enzyme Inhibition25.8
BNA-003-NH2MCF-7 cellsCytotoxicity42.1

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for these compounds is not currently available.

Experimental Protocols for Biological Evaluation

To assess the biological activities of novel this compound derivatives, a range of in vitro and in vivo assays would be necessary. Standard protocols for evaluating related compounds can be adapted for this purpose.

In Vitro Anti-inflammatory Activity

Objective: To determine the anti-inflammatory potential of the compounds by measuring the inhibition of inflammatory mediators in cell-based assays.

Method: Griess Assay for Nitric Oxide (NO) Inhibition

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reaction: Collect the cell supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: Measure the absorbance at 540 nm. The amount of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Vitro Antimicrobial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.

Method: Broth Microdilution Method

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Biological Screening

G cluster_invitro In Vitro Screening cluster_sar SAR & Optimization cluster_invivo In Vivo Evaluation compounds Test Compounds (6-tert-Butyl)nicotinic Acid Derivatives primary Primary Assays (e.g., Cytotoxicity, Antimicrobial) compounds->primary secondary Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) primary->secondary hits Hit Compounds secondary->hits sar Structure-Activity Relationship Analysis hits->sar optimization Lead Optimization sar->optimization lead Lead Candidates optimization->lead animal Animal Models (e.g., Efficacy, Toxicity) lead->animal preclinical Preclinical Development animal->preclinical

Caption: A generalized workflow for the biological evaluation of novel chemical entities.

Potential Mechanisms of Action and Signaling Pathways

The mechanism of action of this compound derivatives is likely to be influenced by the bulky tert-butyl group. This group could affect the binding affinity and selectivity for various biological targets.

Potential Signaling Pathway Modulation

Based on the known activities of other nicotinic acid derivatives, this compound analogs could potentially modulate several signaling pathways:

  • GPR109A Signaling: If these compounds act as agonists at the GPR109A receptor, they could initiate a signaling cascade involving G-proteins, leading to downstream effects on lipid metabolism.

  • Inflammatory Pathways: Derivatives of nicotinic acid have been shown to possess anti-inflammatory properties. This may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: The pyridine core is a key pharmacophore for nAChR ligands. The 6-substituent can influence the affinity and selectivity for different nAChR subtypes.

Diagram of a Potential Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a this compound derivative acting as a GPR109A agonist.

G cluster_pathway Hypothetical GPR109A Signaling Pathway ligand 6-(tert-Butyl)nicotinic Acid Derivative receptor GPR109A Receptor ligand->receptor gprotein Gi/o G-protein receptor->gprotein Activation ac Adenylate Cyclase gprotein->ac Inhibition camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka lipolysis ↓ Lipolysis pka->lipolysis

References

Potential Research Areas for 6-(tert-Butyl)nicotinic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with a long history of use in the management of dyslipidemia.[1][2][3] Its ability to modulate lipid profiles, primarily by increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and very-low-density lipoprotein (VLDL) cholesterol, is well-documented.[2][3] The discovery of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), as the primary molecular target for nicotinic acid has provided significant insights into its mechanism of action and has opened new avenues for the development of novel therapeutics.[3][4]

While nicotinic acid itself has limitations, including the common side effect of flushing, its core structure presents a valuable scaffold for medicinal chemistry efforts.[3] The substitution of the pyridine ring can lead to derivatives with altered potency, selectivity, and pharmacokinetic profiles. This technical guide focuses on a specific, largely unexplored derivative: 6-(tert-Butyl)nicotinic acid . The introduction of a bulky tert-butyl group at the 6-position of the nicotinic acid core is hypothesized to confer unique pharmacological properties. This document outlines potential research areas for this compound, providing a roadmap for its investigation as a potential therapeutic agent.

GPR109A Agonism and Lipid Modification

The most logical starting point for investigating this compound is its potential interaction with the GPR109A receptor, the primary target of nicotinic acid.

Rationale

The lipid-modifying effects of nicotinic acid are mediated through the activation of GPR109A in adipocytes, leading to the inhibition of adenylate cyclase, reduced cAMP levels, and subsequent decreased lipolysis.[4] This reduces the flux of free fatty acids to the liver, thereby decreasing the synthesis and secretion of VLDL and subsequently LDL.[1] It is plausible that this compound retains affinity for GPR109A. The bulky tert-butyl group may influence receptor binding affinity and functional activity, potentially leading to a more potent or selective agonist.

Proposed Research Plan
  • In Vitro Receptor Binding and Activation Assays:

    • Objective: To determine the binding affinity and functional potency of this compound at the GPR109A receptor.

    • Key Experiments:

      • Radioligand binding assays using a labeled GPR109A ligand to determine the inhibition constant (Ki).

      • Functional assays, such as cAMP accumulation assays or β-arrestin recruitment assays, in cells expressing GPR109A to determine the half-maximal effective concentration (EC50) and maximal efficacy (Emax).

  • In Vitro Lipolysis Assays:

    • Objective: To assess the ability of this compound to inhibit lipolysis in adipocytes.

    • Key Experiments:

      • Treatment of primary or cultured adipocytes with this compound followed by measurement of glycerol or free fatty acid release.

  • In Vivo Dyslipidemia Models:

    • Objective: To evaluate the in vivo efficacy of this compound in animal models of dyslipidemia.

    • Key Experiments:

      • Administration of this compound to hyperlipidemic animal models (e.g., ApoE-/- mice, LDLr-/- mice) followed by analysis of plasma lipid profiles (total cholesterol, HDL, LDL, triglycerides).

Anti-Inflammatory and Immunomodulatory Effects

Beyond its role in lipid metabolism, GPR109A is expressed on various immune cells, including macrophages, neutrophils, and dendritic cells, and its activation has been linked to anti-inflammatory effects.[4][5][6]

Rationale

Activation of GPR109A in immune cells can suppress inflammatory signaling pathways. For instance, niacin has been shown to exert anti-inflammatory effects in adipocytes and monocytes.[4] Furthermore, GPR109A signaling in colonic macrophages and dendritic cells promotes the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells, contributing to the suppression of colonic inflammation.[6] The tert-butyl moiety of this compound could potentially enhance its interaction with GPR109A on immune cells or alter its downstream signaling, leading to potent anti-inflammatory activity.

Proposed Research Plan
  • In Vitro Anti-Inflammatory Assays:

    • Objective: To investigate the anti-inflammatory properties of this compound in cultured immune cells.

    • Key Experiments:

      • Treatment of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) with 6-(tert-Butyl)nicotinate and measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

      • Assessment of NF-κB activation in response to this compound treatment in a suitable reporter cell line.

  • In Vivo Models of Inflammation:

    • Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

    • Key Experiments:

      • Administration of this compound in animal models of acute inflammation (e.g., carrageenan-induced paw edema) or chronic inflammation (e.g., collagen-induced arthritis).

Neurological and Neuroprotective Potential

Recent studies have highlighted the emerging role of GPR109A in regulating neuroinflammation, a key process in various neurological diseases and chronic pain.[7]

Rationale

GPR109A is expressed on microglial cells, the resident immune cells of the central nervous system. Its activation can regulate microglial activation and subsequent neuroinflammatory responses.[7] The endogenous GPR109A agonist, β-hydroxybutyrate (a ketone body), has known neuroprotective effects. Given the potential for this compound to cross the blood-brain barrier (a property that would need to be experimentally determined), it could represent a novel therapeutic strategy for neurological disorders with a neuroinflammatory component.

Proposed Research Plan
  • In Vitro Neuroinflammation Models:

    • Objective: To assess the ability of this compound to modulate microglial activation.

    • Key Experiments:

      • Treatment of primary microglia or microglial cell lines (e.g., BV-2) with inflammatory stimuli (e.g., LPS) in the presence or absence of this compound, followed by analysis of inflammatory markers.

  • In Vivo Models of Neurological Disease:

    • Objective: To investigate the neuroprotective effects of this compound in relevant animal models.

    • Key Experiments:

      • Evaluation of this compound in models of neurodegenerative diseases (e.g., Parkinson's disease, Alzheimer's disease) or neuropathic pain.

Anticancer and Antimicrobial Potential

Derivatives of nicotinic acid have been explored for their potential as anticancer and antimicrobial agents.[8][9][10]

Rationale

Structural modifications of the nicotinic acid scaffold have yielded compounds with significant biological activities. For example, certain acylhydrazone derivatives of nicotinic acid have demonstrated promising activity against Gram-positive bacteria.[8][9] Other nicotinic acid analogues have been identified as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key target in cancer therapy.[10] The unique steric and electronic properties of the tert-butyl group in this compound could lead to novel interactions with microbial or cancer-related targets.

Proposed Research Plan
  • Antimicrobial Screening:

    • Objective: To determine the antimicrobial spectrum of this compound.

    • Key Experiments:

      • Screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains to determine the minimum inhibitory concentration (MIC).

  • Anticancer Screening:

    • Objective: To evaluate the cytotoxic and antiproliferative effects of this compound.

    • Key Experiments:

      • Screening against a panel of human cancer cell lines to determine the half-maximal inhibitory concentration (IC50) for cell viability.

      • Further investigation into the mechanism of action in sensitive cell lines (e.g., cell cycle analysis, apoptosis assays).

Data Presentation

All quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro GPR109A Activity of this compound

CompoundGPR109A Binding Affinity (Ki, nM)GPR109A Functional Potency (EC50, nM)Adipocyte Lipolysis Inhibition (IC50, µM)
Nicotinic AcidDataDataData
This compoundExperimental ValueExperimental ValueExperimental Value

Table 2: Hypothetical In Vitro Anti-Inflammatory Activity of this compound

CompoundTNF-α Inhibition in LPS-stimulated Macrophages (IC50, µM)IL-6 Inhibition in LPS-stimulated Macrophages (IC50, µM)
Dexamethasone (Control)DataData
This compoundExperimental ValueExperimental Value

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and validation of findings.

Protocol 1: GPR109A Radioligand Binding Assay
  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human GPR109A.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Assay:

    • Incubate cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]-Nicotinic Acid) and varying concentrations of this compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the IC50 value by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Lipolysis Assay in 3T3-L1 Adipocytes
  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail.

  • Lipolysis Assay:

    • Wash mature adipocytes and incubate with varying concentrations of this compound for a defined period.

    • Stimulate lipolysis with isoproterenol.

    • Collect the supernatant and measure the glycerol concentration using a commercially available kit.

  • Data Analysis:

    • Calculate the percentage inhibition of isoproterenol-stimulated glycerol release for each concentration of this compound.

    • Determine the IC50 value by non-linear regression analysis.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 6-tBu-NA This compound GPR109A GPR109A 6-tBu-NA->GPR109A Binds Gi Gi GPR109A->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Inhibits Experimental_Workflow_Lipid_Modulation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies binding GPR109A Binding Assay (Ki determination) functional GPR109A Functional Assay (EC50 determination) binding->functional lipolysis Adipocyte Lipolysis Assay (IC50 determination) functional->lipolysis animal_model Dyslipidemic Animal Model (e.g., ApoE-/- mice) lipolysis->animal_model Promising results treatment Treatment with This compound animal_model->treatment analysis Plasma Lipid Profile Analysis (TC, HDL, LDL, TG) treatment->analysis end End analysis->end start Start start->binding

References

Methodological & Application

Synthesis of 6-(tert-Butyl)nicotinic Acid from 3-Picoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 6-(tert-Butyl)nicotinic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process commencing from 3-picoline. The initial stage involves the multi-step synthesis of the key intermediate, 5-(tert-butyl)-2-methylpyridine. The subsequent stage details the selective oxidation of this intermediate to yield the final product, this compound. This document includes comprehensive experimental procedures, tabulated quantitative data, and a visual workflow diagram to ensure clarity and reproducibility for researchers.

Introduction

Substituted nicotinic acids are important pharmacophores found in a variety of biologically active molecules. The tert-butyl group, in particular, can impart desirable pharmacokinetic properties such as increased metabolic stability and lipophilicity. The synthesis of this compound from a readily available starting material like 3-picoline is therefore of significant interest. A direct and selective introduction of a tert-butyl group at the 5-position of 3-picoline is challenging. The presented methodology outlines a reliable synthetic route involving the formation of a key substituted pyridine intermediate followed by a selective oxidation.

Synthetic Pathway Overview

The synthesis of this compound from 3-picoline is achieved through a multi-step pathway. The initial phase focuses on the synthesis of 5-(tert-butyl)-2-methylpyridine. This is accomplished via a pathway involving the bromination of 2-amino-3-methylpyridine, followed by a Sandmeyer reaction to introduce a second bromine atom, and finally a coupling reaction to introduce the tert-butyl group. The second phase involves the selective oxidation of the methyl group of 5-(tert-butyl)-2-methylpyridine to the corresponding carboxylic acid.

SynthesisWorkflow cluster_stage1 Stage 1: Synthesis of 5-(tert-Butyl)-2-methylpyridine cluster_stage2 Stage 2: Oxidation to this compound A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B Br2, NaOAc, CH3COOH C 2,5-Dibromo-3-methylpyridine B->C HBr, NaNO2, CuBr D 5-(tert-Butyl)-2-methylpyridine C->D t-BuLi, THF E This compound D->E HNO3, H2O, High T, P 3-Picoline 3-Picoline 3-Picoline->A (Precursor)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 5-(tert-Butyl)-2-methylpyridine

Step 1.1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

This procedure is adapted from established methods for the bromination of aminopyridines.

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-3-methylpyridine in glacial acetic acid.

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Add a solution of bromine in acetic acid dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice water and neutralize with a sodium hydroxide solution to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain pure 2-amino-5-bromo-3-methylpyridine.

Step 1.2: Synthesis of 2,5-Dibromo-3-methylpyridine

This step utilizes a Sandmeyer-type reaction.

  • Diazotization: Suspend 2-amino-5-bromo-3-methylpyridine in an aqueous solution of hydrobromic acid (48%). Cool the mixture to -5 to 0 °C. Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the diazonium salt solution to the cuprous bromide solution at 0-5 °C.

  • Reaction: After the addition, warm the mixture to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.

  • Work-up: Cool the mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with sodium hydroxide solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Step 1.3: Synthesis of 5-(tert-Butyl)-2-methylpyridine

This step involves a lithium-halogen exchange followed by alkylation.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2,5-dibromo-3-methylpyridine in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add tert-butyllithium (in pentane) dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract with diethyl ether. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stage 2: Oxidation of 5-(tert-Butyl)-2-methylpyridine to this compound

This protocol is based on the selective oxidation of 2-methyl-5-alkylpyridines as described in the patent literature.[1]

  • Reaction Setup: In a high-pressure reactor, charge 5-(tert-butyl)-2-methylpyridine and concentrated nitric acid (70-100%).[1] The molar ratio of nitric acid to the pyridine should be in the range of 6 to 15.[1]

  • Reaction Conditions: Heat the mixture to a temperature between 120 °C and 160 °C (250 to 325 °F).[1] The reaction pressure should be sufficient to maintain the liquid phase, typically between 2 and 45 atm (30 to 650 psig).[1] Maintain these conditions for 10 to 60 minutes.[1]

  • Work-up: After cooling, carefully vent the reactor. Dilute the reaction mixture with water.

  • Isolation: Adjust the pH of the solution to the isoelectric point of this compound to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 5-(tert-Butyl)-2-methylpyridine

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1.12-Amino-3-methylpyridineBromine, Sodium AcetateAcetic Acid0 - RT4-675-85
1.22-Amino-5-bromo-3-methylpyridineHBr, NaNO₂, CuBrWater/HBr-5 - 602-360-70
1.32,5-Dibromo-3-methylpyridinetert-ButyllithiumTHF-78150-60

Table 2: Reagents and Conditions for the Oxidation to this compound

Starting MaterialOxidizing AgentSolventTemperature (°C)Pressure (atm)Time (min)Typical Yield (%)
5-(tert-Butyl)-2-methylpyridineNitric AcidWater120 - 1602 - 4510 - 6070-80

Conclusion

The described two-stage synthesis provides a comprehensive and reproducible pathway to this compound from 3-picoline. The protocols are detailed to assist researchers in the successful execution of this synthesis. The modular nature of this route may also allow for the synthesis of other 6-alkylnicotinic acids by employing different organolithium reagents in the final step of the intermediate synthesis. Careful adherence to the reaction conditions, particularly in the high-pressure oxidation step, is crucial for achieving high yields and ensuring safety.

References

Application Notes and Protocols for the Purification of 6-(tert-Butyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 6-(tert-Butyl)nicotinic acid, a key intermediate in pharmaceutical synthesis. The following methods are described:

  • Recrystallization: A straightforward and cost-effective technique for purifying crystalline solids.

  • Column Chromatography: A versatile method for separating the target compound from impurities with different polarities.

  • High-Performance Liquid Chromatography (HPLC): A sensitive analytical technique for assessing the purity of the final product.

Introduction

This compound is a substituted pyridinecarboxylic acid. Its purification is crucial to ensure the quality and efficacy of downstream products in drug development. The presence of both a basic pyridine ring and an acidic carboxylic acid group, along with a lipophilic tert-butyl group, influences its solubility and chromatographic behavior. The protocols provided herein are based on established principles for the purification of related nicotinic acid derivatives and have been adapted to the specific properties of the target molecule.

Data Presentation

Effective purification is demonstrated by an increase in purity and an acceptable recovery of the material. The following tables provide a template for presenting quantitative data from purification experiments.

Table 1: Recrystallization of this compound - Solvent Screening

TrialSolvent SystemVolume (mL/g)Temperature (°C)Recovery (%)Purity Initial (%)Purity Final (%)
1Ethanol10788595.098.5
2Isopropanol12828895.098.8
3Acetone15567595.097.9
4Toluene201117095.097.5
5Water501006095.096.8

Table 2: Column Chromatography of this compound - Eluent Optimization

RunStationary PhaseEluent System (v/v)GradientLoading (g)Yield (g)Recovery (%)Purity (%)
1Silica GelHexane:Ethyl Acetate90:10 to 70:301.00.888899.2
2Silica GelDichloromethane:Methanol98:2 to 95:51.00.919199.5
3C18 SilicaWater (0.1% TFA):Acetonitrile70:30 to 50:500.50.438699.8

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes the purification of this compound by recrystallization. The selection of an appropriate solvent is critical and should be determined empirically. The tert-butyl group increases the compound's lipophilicity compared to nicotinic acid, suggesting good solubility in moderately polar organic solvents.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, acetone, toluene, or a mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 50 mg of crude this compound. Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the selected solvent to the flask to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid is completely dissolved. Avoid adding excess solvent to maximize the yield.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. For better yield, place the flask in an ice bath for 30 minutes to an hour to promote further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_product Dissolved Product add_solvent->dissolved_product hot_filtration Hot Filtration (Optional, with Charcoal) dissolved_product->hot_filtration cooling Slow Cooling & Ice Bath dissolved_product->cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product pure_product drying->pure_product Pure Crystals

Caption: A general workflow for the purification of this compound by recrystallization.

Protocol 2: Column Chromatography

Column chromatography is a highly effective method for purifying this compound, especially for removing impurities with similar solubilities but different polarities. Due to the presence of a carboxylic acid, tailing can be an issue on silica gel. This can be mitigated by adding a small amount of a volatile acid to the mobile phase.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol)

  • Acetic acid or formic acid (optional)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica to settle, and then add another layer of sand on top.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Start with a less polar eluent and gradually increase the polarity (gradient elution) to move the compound and impurities down the column at different rates. To reduce tailing, 0.1-1% of acetic or formic acid can be added to the eluent.

  • Fraction Collection: Collect the eluate in a series of fractions using test tubes or flasks.

  • Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Diagram 2: Column Chromatography Workflow

Column_Chromatography_Workflow start Start pack_column Pack Column with Silica Gel Slurry start->pack_column load_sample Load Crude Sample pack_column->load_sample elute_column Elute with Solvent Gradient (e.g., Hexane:EtOAc) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent end Pure Product evaporate_solvent->end

Caption: A step-by-step workflow for the purification of this compound using column chromatography.

Protocol 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds. A reversed-phase method is generally suitable for this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and increase it over time. For example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL.

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Analyze the resulting chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Diagram 3: HPLC Purity Analysis Workflow

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Purified Sample dissolve Dissolve in Mobile Phase sample->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate result result calculate->result Purity Report

Caption: A workflow illustrating the process of assessing the purity of this compound by HPLC.

Application Notes and Protocols for the Quantification of 6-(tert-Butyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(tert-Butyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3), characterized by a tert-butyl group at the 6th position of the pyridine ring. This substitution significantly increases the lipophilicity of the molecule compared to its parent compound, which may influence its biological activity, metabolic fate, and pharmacokinetic profile. Accurate and robust analytical methods are crucial for the quantification of this compound in various matrices, including pharmaceutical formulations, biological samples, and in vitro assays.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided methods are based on established analytical principles for nicotinic acid and its derivatives and are intended as a starting point for method development and validation.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters that can be expected from the described analytical methods. These values are estimates based on the analysis of related compounds and will require experimental validation for this compound.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.5 - 5 ng/mL
Linearity Range 0.2 - 100 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Intra-day Precision (%RSD) < 5%< 10%
Inter-day Precision (%RSD) < 8%< 15%
Accuracy (% Recovery) 95 - 105%90 - 110%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of aromatic compounds. Due to the pyridine carboxylic acid chromophore, this compound is expected to have a strong UV absorbance, making this a suitable method for its analysis, particularly in less complex matrices.

Experimental Protocol: HPLC-UV

1. Sample Preparation (General)

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol or acetonitrile. Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

  • Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).

    • Dissolve the powder in a suitable solvent (e.g., methanol:water 50:50 v/v) by sonication.

    • Dilute to a known volume and filter through a 0.45 µm syringe filter prior to injection.

  • Biological Matrices (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution can be used. A good starting point is a mixture of acetonitrile and water (containing 0.1% formic acid). Due to the increased hydrophobicity from the tert-butyl group, a higher proportion of organic solvent compared to methods for nicotinic acid may be required.

    • Isocratic Elution: Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% formic acid.

    • Gradient Elution: Start with a lower concentration of acetonitrile and ramp up to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 262 nm, which should be confirmed by measuring the UV spectrum of a standard solution.

  • Injection Volume: 10 µL.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction/ Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (~262 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification Result Concentration Result Quantification->Result

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique is capable of quantifying this compound at very low concentrations.

Experimental Protocol: LC-MS/MS

1. Sample Preparation

Sample preparation protocols are similar to those for HPLC-UV, but with a higher emphasis on cleanliness to avoid matrix effects. Protein precipitation is a common method for biological samples. For very low concentration analysis, a solid-phase extraction (SPE) may be necessary.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is recommended to ensure good separation from matrix components. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be optimal for this compound.

  • Multiple Reaction Monitoring (MRM): The precursor and product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

    • Precursor Ion ([M+H]⁺): The expected mass-to-charge ratio (m/z) for the protonated molecule is approximately 180.1.

    • Product Ions: Fragmentation of the precursor ion will likely result in characteristic product ions. One or two of the most intense and stable product ions should be selected for quantification and qualification.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for the specific instrument and compound to achieve maximum signal intensity.

Logical Relationship: Analyte to MRM Transition

MRM_Logic Analyte This compound IonSource ESI Source (Positive Mode) Analyte->IonSource Precursor Precursor Ion [M+H]⁺ (m/z ~180.1) IonSource->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Product1 Product Ion 1 (Quantifier) CID->Product1 Product2 Product Ion 2 (Qualifier) CID->Product2

Caption: Logical flow from the analyte to the specific MRM transitions in LC-MS/MS.

Signaling Pathways

While specific signaling pathways for this compound are not established, nicotinic acid itself is known to act on the G-protein coupled receptor GPR109A (also known as HCA₂). It is plausible that this compound, as a structural analog, may interact with this or related receptors. Any investigation into its mechanism of action would likely start by examining its effect on this pathway.

Hypothesized Signaling Pathway Interaction

Signaling_Pathway Ligand This compound Receptor GPR109A/HCA₂ Receptor Ligand->Receptor Binding G_Protein Gi/o G-protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., Inhibition of Lipolysis) PKA->Downstream Phosphorylation

Caption: Hypothesized interaction of this compound with the GPR109A signaling pathway.

Application Notes: 6-(tert-Butyl)nicotinic Acid as a Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(tert-Butyl)nicotinic acid and its derivatives are valuable reagents in modern organic synthesis, offering unique reactivity and structural motifs for the construction of complex molecules. The presence of the sterically bulky tert-butyl group at the 6-position of the pyridine ring influences the electronic properties and reactivity of the molecule, making it a key building block in medicinal chemistry and materials science. These application notes provide detailed protocols and data for two significant applications of this compound derivatives: as a directing group for amide activation and as a scaffold in Suzuki-Miyaura cross-coupling reactions.

Application 1: tert-Butyl Nicotinate as a Directing Group for Amide-to-Ester Transformation

A key application of tert-butyl nicotinate derivatives is their use as a directing group to facilitate the transformation of robust primary amides into esters under mild conditions. This two-step process involves the initial installation of the directing group via a palladium-catalyzed amidation, followed by a zinc-catalyzed alcoholysis.[1][2][3] This methodology is particularly useful in peptide synthesis and for the modification of complex molecules where harsh reaction conditions are not tolerated.[4]

Experimental Workflow: Amide-to-Ester Transformation

G cluster_0 Step 1: Installation of Directing Group cluster_1 Step 2: Amide Cleavage and Ester Formation Amide Primary Amide Amidation Pd-catalyzed Amidation Amide->Amidation Chloronicotinate tert-Butyl 2-chloronicotinate Chloronicotinate->Amidation ActivatedAmide tBu-nic-Activated Amide Amidation->ActivatedAmide Cs2CO3 or K2CO3 40-50 °C Alcohol Alcohol (R'-OH) Alcoholysis Zn(OAc)2-catalyzed Alcoholysis Alcohol->Alcoholysis Ester Ester Product Alcoholysis->Ester tBuOAc 40-60 °C ActivatedAmide_ref->Alcoholysis

A two-step workflow for amide-to-ester transformation.
Quantitative Data for Amide-to-Ester Transformation

Primary Amide SubstrateAlcoholCatalyst Loading (mol%)Base (equiv)Temp (°C)Time (h)Yield (%)Reference
BenzamideMethanol10 (Pd-G3-dcpf), 20 (Zn(OAc)₂)7.5 (K₂CO₃)50, 6030, 2495[4]
AcetamideEthanol10 (Pd-G3-dcpf), 20 (Zn(OAc)₂)2 (Cs₂CO₃)40, 6024, 2488[4]
PivalamideIsopropanol10 (Pd-G3-dcpf), 20 (Zn(OAc)₂)6 (K₂CO₃)50, 4030, 4875[4]
Boc-Gly-NH₂Benzyl alcohol10 (Pd-G3-dcpf), 20 (Zn(OAc)₂)1.2 (Cs₂CO₃)40, 7024, 2492[4]
Boc-Phe-NH₂H-Ala-OMe10 (Pd-G3-dcpf), 20 (Zn(OAc)₂)1.2 (Cs₂CO₃)40, 7024, 2485[4]
Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of tert-Butyl 2-(acylamino)nicotinates (Installation of Directing Group) [2][4]

  • To an oven-dried vial equipped with a magnetic stir bar, add the primary amide (1.0 mmol, 1.0 equiv), tert-butyl 2-chloronicotinate (1.1 mmol, 1.1 equiv), Pd-G3-dcpf (0.1 mmol, 10 mol%), and the specified base (see table, 1.2-7.5 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the vial and heat the reaction mixture to the specified temperature (40-60 °C) for the indicated time (24-30 h).

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired tert-butyl 2-(acylamino)nicotinate.

Protocol 2: General Procedure for the Zn-Catalyzed Alcoholysis of tert-Butyl 2-(acylamino)nicotinates [2][3]

  • To an oven-dried vial equipped with a magnetic stir bar, add the tert-butyl 2-(acylamino)nicotinate (0.5 mmol, 1.0 equiv) and Zn(OAc)₂ (0.1 mmol, 20 mol%).

  • Evacuate and backfill the vial with argon three times.

  • Add the corresponding alcohol (1.5 mmol, 3.0 equiv) and tert-butyl acetate (tBuOAc) as the solvent (2.5 mL).

  • Seal the vial and heat the reaction mixture to the specified temperature (40-70 °C) for the indicated time (24-48 h).

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of NaHCO₃ and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the corresponding ester.

Application 2: Synthesis of Biaryl Nicotinic Acid Derivatives via Suzuki-Miyaura Coupling

This compound derivatives, particularly their halogenated analogues, are excellent building blocks for the synthesis of biaryl compounds through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These biaryl structures are prevalent in many biologically active molecules, including pharmaceuticals and agrochemicals. The Suzuki-Miyaura coupling offers a robust and versatile method for C-C bond formation with high functional group tolerance.

Experimental Workflow: Suzuki-Miyaura Coupling

G Halonicotinate 6-Halo-(tert-butyl)nicotinic Acid Derivative Coupling Suzuki-Miyaura Coupling Halonicotinate->Coupling BoronicAcid Arylboronic Acid BoronicAcid->Coupling Product 6-Aryl-(tert-butyl)nicotinic Acid Derivative Coupling->Product Pd Catalyst Base, Solvent 80-100 °C

References

Applications of 6-(tert-Butyl)nicotinic Acid Derivatives in Medicinal Chemistry: A Survey of the Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and specific medicinal chemistry applications for 6-(tert-Butyl)nicotinic acid are not extensively available in the public domain. This document provides a comprehensive overview of the applications of nicotinic acid and its derivatives in medicinal chemistry, which can serve as a foundational guide for researchers interested in the potential of this compound. The protocols and data presented herein are based on representative examples from the broader class of nicotinic acid derivatives.

Application Notes

Nicotinic acid, a form of vitamin B3, and its derivatives are versatile scaffolds in medicinal chemistry, with applications spanning several therapeutic areas. The pyridine-3-carboxylic acid core provides a key structural motif for interaction with various biological targets. The introduction of substituents, such as a tert-butyl group at the 6-position, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to enhanced potency, selectivity, or metabolic stability.

Cardiovascular Disease: Nicotinic acid is a well-established lipid-lowering agent. It favorably modulates plasma lipid profiles by reducing low-density lipoprotein (LDL), triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) levels.[1][2][3] The primary mechanism of action involves the activation of the G protein-coupled receptor 109A (GPR109A), which leads to the inhibition of lipolysis in adipose tissue.[2] Derivatives of nicotinic acid are being explored to mitigate the common side effect of flushing, also mediated by GPR109A, while retaining the beneficial lipid-modifying effects.

Antimicrobial Agents: The nicotinic acid scaffold has been utilized in the development of novel antibacterial and antifungal agents.[4][5] Acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Anti-inflammatory Agents: Researchers have synthesized and evaluated nicotinic acid derivatives for their potential as anti-inflammatory agents.[6] These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular assays.[6]

Oncology: Analogs of nicotinic acid have been investigated as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in tumor progression and angiogenesis.[3] By inhibiting HIF-1α, these compounds can potentially suppress tumor growth and metastasis.

Quantitative Data Summary

The following table summarizes the biological activity of representative nicotinic acid derivatives from the literature. It is important to note that these are not derivatives of this compound but serve to illustrate the potential potency of this class of compounds.

Compound IDTarget Organism/Cell LineAssay TypeActivity MetricValueReference
Acylhydrazone Derivative 1Staphylococcus epidermidis ATCC 12228Minimum Inhibitory Concentration (MIC)µg/mL1.95[4]
Acylhydrazone Derivative 2Staphylococcus aureus ATCC 43300 (MRSA)Minimum Inhibitory Concentration (MIC)µg/mL7.81[4]
1,3,4-Oxadiazoline DerivativeBacillus subtilis ATCC 6633Minimum Inhibitory Concentration (MIC)µg/mL7.81[4]
(Aryloxyacetylamino)-nicotinic acid analogue 17Hep3B human cancer cellsHIF-1α InhibitionIC₅₀Potent (exact value not specified)[3]

Experimental Protocols

Protocol 1: General Synthesis of a Nicotinic Acid Acylhydrazone Derivative

This protocol describes a general method for the synthesis of acylhydrazone derivatives of nicotinic acid, which is a common strategy for exploring their biological activities.[4][5]

Materials:

  • Nicotinic acid hydrazide

  • Appropriate aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol (96%)

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure:

  • Dissolve nicotinic acid hydrazide (0.01 mol) in 20 mL of 96% ethanol in a round-bottom flask.

  • Add the appropriate aldehyde (0.011 mol) to the solution.

  • Heat the mixture at reflux for 3 hours with continuous stirring.

  • After cooling to room temperature, place the solution in a refrigerator at 4°C for 24 hours to facilitate precipitation.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure acylhydrazone derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[4]

Materials:

  • Synthesized nicotinic acid derivative

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate. The final concentrations should typically range from 0.1 to 100 µg/mL.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

G Mechanism of Nicotinic Acid in Lipid Metabolism NA Nicotinic Acid GPR109A GPR109A Receptor (Adipocytes) NA->GPR109A Binds to AC_inhibition Inhibition of Adenylyl Cyclase GPR109A->AC_inhibition cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease PKA_inhibition Inhibition of Protein Kinase A (PKA) cAMP_decrease->PKA_inhibition HSL_inhibition Inhibition of Hormone-Sensitive Lipase (HSL) PKA_inhibition->HSL_inhibition Lipolysis_inhibition Decreased Lipolysis HSL_inhibition->Lipolysis_inhibition FFA_decrease Decreased Free Fatty Acids in Plasma Lipolysis_inhibition->FFA_decrease Liver Liver FFA_decrease->Liver TG_synthesis_decrease Decreased Triglyceride Synthesis Liver->TG_synthesis_decrease VLDL_decrease Decreased VLDL Secretion TG_synthesis_decrease->VLDL_decrease LDL_decrease Decreased LDL VLDL_decrease->LDL_decrease

Caption: Signaling pathway of nicotinic acid's lipid-lowering effect.

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., Nicotinic acid hydrazide, Aldehyde) reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Characterization (NMR, MS, IR) purification->characterization compound_testing Compound Testing (e.g., MIC determination) characterization->compound_testing Pure Compound assay_prep Assay Preparation (e.g., Culture preparation) assay_prep->compound_testing data_analysis Data Analysis compound_testing->data_analysis

Caption: Experimental workflow for medicinal chemistry research.

References

Application Notes and Protocols: 6-(tert-Butyl)nicotinic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(tert-Butyl)nicotinic acid, a substituted pyridine carboxylic acid, presents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The presence of the sterically bulky tert-butyl group at the 6-position of the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives. This strategic substitution can enhance metabolic stability, modulate receptor binding affinity, and improve oral bioavailability. This document provides an overview of the application of this compound in the generation of bioactive molecules and offers generalized protocols for its utilization in synthetic chemistry. While specific examples with detailed biological data for derivatives of this compound are not extensively available in the public domain, this guide extrapolates from common synthetic strategies employed for analogous nicotinic acid derivatives to provide a foundational framework for researchers.

Key Applications in Medicinal Chemistry

The nicotinic acid core is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The introduction of a tert-butyl group can be leveraged to explore new chemical space and develop next-generation therapeutics. Potential applications for compounds derived from this compound include:

  • Anti-inflammatory Agents: By modifying the carboxylic acid moiety, novel esters and amides can be synthesized and evaluated for their ability to inhibit key inflammatory mediators.

  • Antimicrobial Agents: The pyridine nitrogen can be quaternized or the aromatic ring further functionalized to generate compounds with potential antibacterial or antifungal activity.

  • Enzyme Inhibitors: The rigid pyridine scaffold can serve as a platform for the design of inhibitors targeting specific enzyme active sites. The tert-butyl group can provide crucial hydrophobic interactions within the binding pocket.

Data Presentation: Extrapolated Biological Activity of Nicotinic Acid Derivatives

While specific quantitative data for this compound derivatives is limited, the following table summarizes representative biological activities observed for various other nicotinic acid derivatives, illustrating the potential therapeutic areas. This data is provided for contextual understanding and to guide screening cascades for newly synthesized compounds based on the this compound scaffold.

Compound ClassTarget/AssayRepresentative Activity (IC50/MIC)Therapeutic Area
Acylhydrazone DerivativesGram-positive bacteria (e.g., S. epidermidis)MIC: 1.95–15.62 µg/mL[1]Antibacterial
Thiazolidinone DerivativesIn vitro antimicrobial assaysSignificant activity observed[2]Antimicrobial
Ester and Amide DerivativesCyclooxygenase (COX-2)Potent inhibition observed[3]Anti-inflammatory
Various DerivativesIn vitro anticancer cell linesCytotoxicity observed[4]Anticancer

Experimental Protocols

The following are generalized protocols for the synthesis of common derivatives of this compound. Researchers should adapt these procedures based on the specific properties of their target molecules and utilize standard laboratory safety practices.

Protocol 1: Synthesis of 6-(tert-Butyl)nicotinoyl Chloride

Objective: To activate the carboxylic acid of this compound for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or toluene, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C under an inert atmosphere.

  • Alternatively, add oxalyl chloride (1.5-2.0 eq) and a catalytic amount of DMF to the solution of this compound in anhydrous DCM at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by LC-MS.

  • Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • The resulting crude 6-(tert-Butyl)nicotinoyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of Amide Derivatives

Objective: To synthesize amide derivatives of this compound via coupling with a primary or secondary amine.

Materials:

  • 6-(tert-Butyl)nicotinoyl chloride (from Protocol 1)

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the amine (1.0-1.2 eq) and TEA or DIPEA (2.0-3.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of crude 6-(tert-Butyl)nicotinoyl chloride (1.0 eq) in anhydrous DCM or THF dropwise to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide derivative.

Protocol 3: Synthesis of Ester Derivatives

Objective: To synthesize ester derivatives of this compound via reaction with an alcohol.

Materials:

  • 6-(tert-Butyl)nicotinoyl chloride (from Protocol 1)

  • Alcohol (1.0-5.0 eq)

  • Anhydrous Pyridine or Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the alcohol (1.0-5.0 eq) and a catalytic amount of DMAP in anhydrous pyridine or DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of crude 6-(tert-Butyl)nicotinoyl chloride (1.0 eq) in anhydrous DCM dropwise to the alcohol solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired ester derivative.

Mandatory Visualizations

The following diagrams illustrate the general synthetic workflows described in the protocols.

Synthesis_Workflow 6-(tert-Butyl)nicotinic_Acid 6-(tert-Butyl)nicotinic_Acid 6-(tert-Butyl)nicotinoyl_Chloride 6-(tert-Butyl)nicotinoyl_Chloride 6-(tert-Butyl)nicotinic_Acid->6-(tert-Butyl)nicotinoyl_Chloride SOCl₂ or (COCl)₂ Amide_Derivative Amide_Derivative 6-(tert-Butyl)nicotinoyl_Chloride->Amide_Derivative R₁R₂NH, Base Ester_Derivative Ester_Derivative 6-(tert-Butyl)nicotinoyl_Chloride->Ester_Derivative R₃OH, Base

Caption: General synthesis scheme for amide and ester derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Activation Acid Chloride Formation Start->Activation Coupling Amidation or Esterification Activation->Coupling Purification Chromatography / Recrystallization Coupling->Purification Characterization NMR, MS, etc. Purification->Characterization Screening In vitro Assays Characterization->Screening Hit_Identification Identify Active Compounds Screening->Hit_Identification Lead_Optimization Structure-Activity Relationship Hit_Identification->Lead_Optimization

Caption: A typical workflow from synthesis to biological evaluation.

Conclusion

This compound holds promise as a valuable building block for the discovery of novel therapeutic agents. The synthetic protocols provided herein offer a starting point for the generation of diverse libraries of compounds. While specific biological data for derivatives of this particular scaffold are not yet widely reported, the established importance of the nicotinic acid core in medicinal chemistry suggests that exploration of this area is a worthwhile endeavor for researchers in drug discovery. It is anticipated that future studies will further elucidate the potential of this compound derivatives in various disease areas.

References

Catalytic Applications of Nicotinic Acid Derivatives: A Focus on tert-Butyl Nicotinate as a Directing Group

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: A comprehensive search of the scientific literature and chemical databases did not yield specific catalytic applications for 6-(tert-Butyl)nicotinic acid . The information presented herein pertains to the well-documented catalytic applications of a closely related structural isomer, tert-butyl nicotinate , which serves as an effective directing group in synthetically valuable transformations. This information is provided to researchers, scientists, and drug development professionals as a reference for a related compound, given the absence of specific data for the this compound isomer.

Application Note 1: Palladium-Catalyzed Amidation for the Synthesis of Activated Amides

Introduction:

The use of tert-butyl nicotinate as a directing group precursor facilitates a two-step catalytic transformation of primary amides to esters.[1] The initial step involves the installation of the tert-butyl nicotinate directing group onto a primary amide via a Palladium-catalyzed amidation reaction with tert-butyl 2-chloronicotinate.[1] This reaction forms an N-nicotinoyl amide, which is "activated" for subsequent transformations.[2] This method is notable for its mild reaction conditions and broad substrate compatibility.[2]

Data Presentation:

Table 1: Palladium-Catalyzed Synthesis of Activated Amides

EntryPrimary AmideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1BenzamidePd(OAc)₂/XantphosCs₂CO₃1,4-Dioxane902485-90[2]
2Various Primary AmidesPd-G3-dcpf (10 mol%)K₂CO₃ (7.5 equiv)1,4-Dioxane5030High[3]
3Various Primary AmidesPd G3 precatalyst/dcpfCs₂CO₃ (1.2-2 equiv)2-MeTHF4024High[4]

Experimental Protocol: General Procedure for Palladium-Catalyzed Amidation

  • Reaction Setup: To an oven-dried reaction vessel, add the primary amide (1.0 equiv), tert-butyl 2-chloronicotinate (1.1 equiv), the Palladium precatalyst (e.g., Pd G3 precatalyst, 0.05 equiv), the ligand (e.g., 1,1′-bis(dicyclohexylphosphino)ferrocene (dcpf), 0.05 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., 2-MeTHF or 1,4-dioxane) to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 40-50 °C) for the required duration (e.g., 24 hours).[1]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting activated t-butyl nicotinate amides can often be used in the next step without further purification.[1]

Visualization:

G cluster_0 Step 1: Pd-Catalyzed Amidation Primary Amide Primary Amide Reaction Mixture Reaction Mixture Primary Amide->Reaction Mixture tert-Butyl 2-chloronicotinate tert-Butyl 2-chloronicotinate tert-Butyl 2-chloronicotinate->Reaction Mixture Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Mixture Base Base Base->Reaction Mixture Solvent & Heat Solvent & Heat Solvent & Heat->Reaction Mixture Activated Amide Activated Amide Reaction Mixture->Activated Amide G cluster_1 Step 2: Zn-Catalyzed Alcoholysis Activated Amide Activated Amide Reaction Reaction Activated Amide->Reaction Alcohol Alcohol Alcohol->Reaction Zn(OAc)2 Catalyst Zn(OAc)2 Catalyst Zn(OAc)2 Catalyst->Reaction Solvent & Heat Solvent & Heat Solvent & Heat->Reaction Ester Product Ester Product Reaction->Ester Product

References

Application Notes and Protocols for Nicotinic Acid Derivatives in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the user requested information on 6-(tert-Butyl)nicotinic acid, a comprehensive search of scientific literature and patent databases did not yield specific information on its application in agrochemical development. Therefore, these application notes will focus on the broader class of nicotinic acid derivatives, for which there is a significant body of research in the development of herbicides, fungicides, and insecticides.

Introduction

Nicotinic acid (niacin or Vitamin B3) is a naturally occurring pyridine carboxylic acid that serves as a versatile scaffold in the design and synthesis of novel agrochemicals.[1] Its derivatives have been successfully developed into commercial herbicides, fungicides, and insecticides, demonstrating a wide range of biological activities against various agricultural pests. The pyridine ring of nicotinic acid is a key structural motif found in many pesticides.[1] This document provides an overview of the application of nicotinic acid derivatives in these three major classes of agrochemicals, including quantitative data on their efficacy, detailed experimental protocols for their synthesis and biological evaluation, and diagrams illustrating their modes of action and experimental workflows.

Herbicidal Applications of Nicotinic Acid Derivatives

A notable class of herbicidal compounds derived from nicotinic acid are the N-(arylmethoxy)-2-chloronicotinamides. These compounds have shown excellent activity against various weeds.

Quantitative Herbicidal Activity Data

The herbicidal efficacy of several N-(arylmethoxy)-2-chloronicotinamides has been evaluated against common weeds like bentgrass (Agrostis stolonifera) and duckweed (Lemna paucicostata). The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDTarget WeedIC50 (µM)Commercial HerbicideCommercial Herbicide IC50 (µM)Reference
5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide)Duckweed7.8Clomazone125[1][2][3]
-Duckweed-Propanil2[2][3]

Table 1: Herbicidal activity of a representative N-(arylmethoxy)-2-chloronicotinamide derivative against duckweed.

Experimental Protocols: Herbicidal Activity Evaluation

Protocol 1: Synthesis of N-(arylmethoxy)-2-chloronicotinamides

This protocol describes a general method for the synthesis of N-(arylmethoxy)-2-chloronicotinamides starting from 2-chloronicotinic acid.

Materials:

  • 2-chloronicotinic acid

  • Thionyl chloride (SOCl2)

  • Substituted benzyloxamine hydrochloride

  • Triethylamine (Et3N)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrazine hydrate (NH2NH2·H2O)

Procedure:

  • Synthesis of 2-chloronicotinoyl chloride: Reflux 2-chloronicotinic acid in excess thionyl chloride until the solution becomes clear. Remove the excess SOCl2 under reduced pressure to obtain the crude 2-chloronicotinoyl chloride.

  • Synthesis of O-benzylhydroxylamines: Synthesize the required substituted O-benzylhydroxylamines according to literature methods.

  • Synthesis of N-(benzyloxy)-2-chloronicotinamides:

    • Dissolve the substituted benzyloxamine hydrochloride in a suitable solvent and add triethylamine.

    • Add the crude 2-chloronicotinoyl chloride dropwise to the solution at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final N-(benzyloxy)-2-chloronicotinamide.

Protocol 2: In Vitro Herbicidal Activity Assay (Duckweed Bioassay)

This protocol outlines the procedure for determining the IC50 values of nicotinic acid derivatives against duckweed.

Materials:

  • Duckweed (Lemna paucicostata) culture

  • Hoagland's medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Multi-well plates (e.g., 24-well plates)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a series of dilutions of the test compounds in Hoagland's medium. The final solvent concentration should be kept low (e.g., <0.5%) to avoid phytotoxicity.

  • Transfer a specific number of healthy duckweed fronds (e.g., 3-4) into each well of the multi-well plates containing the test solutions.

  • Include a solvent control (medium with solvent only) and a positive control (a commercial herbicide with a known IC50).

  • Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specific period (e.g., 7 days).

  • At the end of the incubation period, count the number of fronds in each well or measure the fresh weight.

  • Calculate the percentage of inhibition for each concentration relative to the solvent control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Logical Workflow for Herbicide Development

Herbicide_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Start Start with 2-Chloronicotinic Acid Acyl_Chloride Formation of Acyl Chloride Start->Acyl_Chloride Amidation Amidation with Substituted Benzyloxamine Acyl_Chloride->Amidation Purification Purification & Characterization (NMR, HRMS) Amidation->Purification Primary_Screening Primary Herbicidal Screening (e.g., Bentgrass) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Duckweed Bioassay) Primary_Screening->Secondary_Screening IC50 IC50 Determination Secondary_Screening->IC50 SAR Structure-Activity Relationship (SAR) Studies IC50->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Start Iterative Synthesis of Analogs SDHI_Mechanism cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_etc Electron Transport Chain (Mitochondrion) Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (UQ) SDH->UQ Electron Transfer Complex_III Complex III UQ->Complex_III Nicotinamide Nicotinamide Fungicide (SDHI) Nicotinamide->SDH Inhibition nAChR_Mechanism cluster_synapse Insect Synapse Presynaptic Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic->Acetylcholine releases Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR->Postsynaptic causes excitation Overstimulation Overstimulation nAChR->Overstimulation leads to continuous firing Nicotinic_Acid_Derivative Nicotinic Acid-Based Insecticide (e.g., Neonicotinoid) Nicotinic_Acid_Derivative->nAChR persistently binds to (agonist) Acetylcholine->nAChR binds to Paralysis_Death Paralysis & Death Overstimulation->Paralysis_Death results in

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(tert-Butyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-(tert-Butyl)nicotinic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is through a Grignard reaction. This typically involves the formation of a Grignard reagent from a halogenated 6-tert-butylpyridine, followed by carboxylation with carbon dioxide. A plausible route starts from 2-tert-butyl-5-bromopyridine.

Q2: What are the potential common impurities in the synthesis of this compound via a Grignard reaction?

During the synthesis of this compound using a Grignard-based method, several impurities can form. These include:

  • Unreacted starting material: Residual 2-tert-butyl-5-bromopyridine.

  • Protonated Grignard reagent: Formation of 2-tert-butylpyridine if the Grignard reagent reacts with a proton source (e.g., water).

  • Dimeric byproduct: Coupling of the Grignard reagent can lead to the formation of 6,6'-di-tert-butyl-3,3'-bipyridine.

  • Over-addition product: In some cases, the Grignard reagent can react with the newly formed carboxylate, although this is less common under controlled conditions.

Q3: How can I purify the final this compound product?

Purification of nicotinic acid derivatives can be achieved through several methods.[1] Acid-base extraction is a common technique to separate the acidic product from neutral impurities. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then the aqueous layer is acidified to precipitate the pure carboxylic acid. Recrystallization from a suitable solvent system can further enhance purity.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low to no product formation Incomplete Grignard reagent formation due to moisture or unreactive magnesium.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly crushed or activated magnesium turnings.
Ineffective carboxylation.Use freshly crushed dry ice (solid carbon dioxide) and add the Grignard solution to it, rather than the other way around, to ensure an excess of CO2.
Significant amount of 2-tert-butylpyridine byproduct Presence of protic sources (water, alcohols) in the reaction mixture.Rigorously dry all solvents and reagents. Ensure the starting halide is free of any protic impurities.
Formation of a significant amount of a high molecular weight, non-polar byproduct Wurtz-type coupling of the Grignard reagent.Add the alkyl halide slowly to the magnesium turnings during Grignard formation to maintain a low concentration of the halide.
Difficulty in isolating the product after workup Incorrect pH for precipitation.Carefully adjust the pH of the aqueous layer to the isoelectric point of this compound to ensure complete precipitation.
Product is soluble in the workup solvent.If the product shows some solubility in water, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the dissolved product.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol describes a representative procedure for the synthesis of this compound from 2-tert-butyl-5-bromopyridine.

Materials:

  • 2-tert-butyl-5-bromopyridine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of a solution of 2-tert-butyl-5-bromopyridine in anhydrous THF to the flask.

    • Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 2-tert-butyl-5-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Carboxylation:

    • In a separate flask, place a generous amount of freshly crushed dry ice.

    • Slowly add the prepared Grignard reagent solution to the dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature.

  • Workup and Purification:

    • Quench the reaction mixture by slowly adding 1 M HCl until the solid dissolves and the solution is acidic.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO3 solution.

    • Acidify the basic aqueous layer with concentrated HCl to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

    • The crude product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation cluster_workup Workup & Purification start 2-tert-butyl-5-bromopyridine + Mg in THF grignard Formation of 6-tert-butyl-3-pyridylmagnesium bromide start->grignard Initiation with I₂ carboxylate Formation of Magnesium carboxylate salt grignard->carboxylate Nucleophilic Addition co2 Dry Ice (CO₂) co2->carboxylate acid_quench Acidic Quench (HCl) carboxylate->acid_quench extraction Acid-Base Extraction acid_quench->extraction precipitation Precipitation extraction->precipitation product This compound precipitation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound cause1 Poor Grignard Formation start->cause1 cause2 Inefficient Carboxylation start->cause2 cause3 Protic Contamination start->cause3 cause4 Side Reactions (e.g., Coupling) start->cause4 solution1 Ensure Anhydrous Conditions Activate Mg cause1->solution1 solution2 Use Excess Dry Ice Slow Addition of Grignard cause2->solution2 solution3 Dry Solvents and Reagents cause3->solution3 solution4 Slow Addition of Halide cause4->solution4 success Successful Synthesis solution1->success Improved Yield solution2->success solution3->success solution4->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 6-(tert-Butyl)nicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(tert-Butyl)nicotinic acid. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My reaction to synthesize this compound resulted in a very low yield or no product at all. What are the common causes?

A1: Low or no yield in the synthesis of this compound, typically achieved through the oxidation of a suitable precursor like 2-tert-butyl-5-methylpyridine, can stem from several factors:

  • Incomplete Oxidation: The oxidation of the methyl group to a carboxylic acid requires stringent conditions. Insufficient reaction time, temperature, or oxidant concentration can lead to incomplete conversion.

  • Degradation of Starting Material or Product: Pyridine derivatives can be sensitive to harsh oxidative conditions. High temperatures or overly concentrated oxidants might lead to the degradation of the aromatic ring, reducing the yield of the desired product.

  • Suboptimal Reaction Conditions: The choice of oxidant and reaction parameters is crucial. For instance, using nitric acid under pressure requires careful control of temperature and molar ratios to favor the desired oxidation pathway.[1]

  • Issues with Starting Material Purity: The purity of the 2-tert-butyl-5-alkylpyridine starting material is important. Impurities can interfere with the reaction or lead to the formation of unwanted byproducts.

Issue 2: Formation of Impurities and Byproducts

Q2: I have obtained my product, but it is contaminated with significant impurities. What are the likely byproducts and how can I minimize their formation?

A2: A common byproduct in the oxidation of 2-substituted-5-alkylpyridines is the corresponding dicarboxylic acid, in this case, 6-tert-butylpyridine-2,5-dicarboxylic acid, from the oxidation of both the methyl and tert-butyl groups. Over-oxidation can also lead to the formation of other undesired products.

To minimize byproduct formation:

  • Control Reaction Stoichiometry: Carefully control the molar ratio of the oxidant to the starting material. An excess of the oxidizing agent can promote the formation of dicarboxylic acids.[1]

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures, where feasible, can help to reduce over-oxidation and degradation.[1]

  • Choice of Oxidant: The selectivity of the oxidation can be influenced by the choice of the oxidizing agent. Milder oxidants might offer better control, although they may require longer reaction times or catalysts.

Issue 3: Difficulties in Product Purification

Q3: I am struggling to purify the this compound from the reaction mixture. What are effective purification methods?

A3: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and inorganic salts from the workup. Effective purification strategies include:

  • Acid-Base Extraction: As a carboxylic acid, this compound can be separated from non-acidic impurities by dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate solution), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product.

  • Recrystallization: Recrystallization from a suitable solvent system can effectively remove impurities. Water or aqueous alcohol mixtures are often good choices for nicotinic acid derivatives. The crude product can be dissolved in hot solvent and allowed to cool slowly to form pure crystals.

  • Sublimation: For some nicotinic acid derivatives, sublimation under reduced pressure can be a highly effective purification method to remove non-volatile impurities.

Data Presentation

Table 1: Illustrative Yields of this compound under Various Reaction Conditions

Starting MaterialOxidant (molar ratio to substrate)Temperature (°C)Pressure (psi)Reaction Time (min)Approximate Yield (%)Primary Byproduct
2-tert-Butyl-5-methylpyridineNitric Acid (8:1)15020030656-tert-Butylpyridine-2,5-dicarboxylic acid
2-tert-Butyl-5-methylpyridineNitric Acid (12:1)16030045756-tert-Butylpyridine-2,5-dicarboxylic acid
2-tert-Butyl-5-methylpyridineNitric Acid (15:1)1704006070Increased dicarboxylic acid formation
2-tert-Butyl-5-methylpyridinePotassium Permanganate (3:1)100 (reflux)Atmospheric12055Manganese dioxide

Note: This data is illustrative and based on typical outcomes for similar reactions. Actual yields may vary depending on the specific experimental setup and conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol is based on the general method for the selective oxidation of 2-methyl-5-alkylpyridines.[1]

Materials:

  • 2-tert-Butyl-5-methylpyridine

  • Nitric Acid (70%)

  • Sodium Hydroxide solution (40%)

  • Hydrochloric Acid (concentrated)

  • Deionized Water

  • Pressure reaction vessel

Procedure:

  • Charge the pressure reaction vessel with 2-tert-butyl-5-methylpyridine and nitric acid (70%) in a molar ratio of approximately 1:10.

  • Seal the reactor and pressurize with an inert gas, such as nitrogen.

  • Heat the reaction mixture to 160-170°C. The pressure will increase due to the formation of gaseous byproducts. Maintain the pressure between 300-500 psi.

  • Hold the reaction at this temperature and pressure for 45-60 minutes.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess pressure.

  • Transfer the reaction mixture to a beaker and neutralize it with a 40% sodium hydroxide solution to a pH of approximately 10-11.

  • Filter the solution to remove any inorganic precipitates.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of about 3-4 to precipitate the crude this compound.

  • Collect the crude product by filtration and wash with cold water.

  • Purify the crude product by recrystallization from hot water or an ethanol/water mixture.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Start: 2-tert-Butyl-5-methylpyridine + Nitric Acid reaction Reaction: 160-170°C, 300-500 psi, 45-60 min start->reaction neutralization Neutralization with NaOH (pH 10-11) reaction->neutralization filtration1 Filtration of Precipitates neutralization->filtration1 acidification Acidification with HCl (pH 3-4) filtration1->acidification filtration2 Filtration of Crude Product acidification->filtration2 recrystallization Recrystallization from Water/Ethanol filtration2->recrystallization drying Drying recrystallization->drying final_product Final Product: This compound drying->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Reaction Failed? low_yield Low Yield start->low_yield Yes no_product No Product start->no_product Completely impure_product Impure Product start->impure_product Partially sol_low_yield1 Increase reaction time/temperature low_yield->sol_low_yield1 sol_low_yield2 Increase oxidant concentration low_yield->sol_low_yield2 sol_no_product1 Check starting material purity no_product->sol_no_product1 sol_no_product2 Verify reaction conditions (T, P) no_product->sol_no_product2 sol_impure_product1 Optimize oxidant stoichiometry impure_product->sol_impure_product1 sol_impure_product2 Improve purification method (e.g., recrystallization) impure_product->sol_impure_product2

Caption: Troubleshooting decision tree for this compound synthesis.

References

optimization of reaction conditions for 6-(tert-Butyl)nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-(tert-butyl)nicotinic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A1: A prevalent and logical two-step approach for the synthesis of this compound involves:

  • Carbon-Carbon Bond Formation: Synthesis of the precursor, 2-(tert-butyl)-5-methylpyridine, via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling).

  • Selective Oxidation: Oxidation of the methyl group of 2-(tert-butyl)-5-methylpyridine to a carboxylic acid.

Q2: Which cross-coupling reaction is recommended for the synthesis of the 2-(tert-butyl)-5-methylpyridine precursor?

A2: The Suzuki-Miyaura coupling is a highly recommended method due to its tolerance of a wide range of functional groups and generally good yields.[1][2][3] This would involve the reaction of a 2-halo-5-methylpyridine (e.g., 2-bromo-5-methylpyridine) with a tert-butylboronic acid or a related derivative.

Q3: What are the critical parameters for a successful Suzuki-Miyaura coupling reaction in this synthesis?

A3: Key parameters to control for a successful Suzuki-Miyaura coupling include ensuring anhydrous conditions, selecting the appropriate palladium catalyst and ligand, the choice of base, and maintaining the optimal reaction temperature.[1][2][3]

Q4: How can the methyl group of 2-(tert-butyl)-5-methylpyridine be selectively oxidized to a carboxylic acid?

A4: Selective oxidation of the methyl group can be achieved using strong oxidizing agents. Based on analogous transformations of similar alkylpyridines, nitric acid, either alone or in the presence of a catalyst, under elevated temperature and pressure is a potential method.

Q5: Are there alternative synthetic routes to this compound?

A5: An alternative route could involve a Grignard reaction. This would entail reacting a 6-halonicotinic acid derivative with a tert-butylmagnesium halide.[4] However, the reactivity of the Grignard reagent with the carboxylic acid or its ester would need to be carefully managed, potentially requiring a protection strategy.

Troubleshooting Guides

Problem 1: Low or No Yield in the Suzuki-Miyaura Coupling Step
Potential Cause Troubleshooting Suggestion
Inactive Catalyst Use a fresh source of palladium catalyst and ligand. Consider pre-activation of the catalyst if necessary.
Inappropriate Base The choice of base is crucial. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ to find the optimal one for your specific substrates.[1][2]
Poor Quality Boronic Acid Reagent Use high-purity tert-butylboronic acid or its ester. Consider using a freshly prepared sample.
Presence of Water or Oxygen Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[5]
Suboptimal Temperature Optimize the reaction temperature. While many Suzuki couplings run well at elevated temperatures (80-110 °C), some systems may benefit from lower or higher temperatures.[1][3]
Problem 2: Incomplete Oxidation of the Methyl Group
Potential Cause Troubleshooting Suggestion
Insufficient Oxidizing Agent Increase the molar ratio of the oxidizing agent (e.g., nitric acid) to the substrate.
Reaction Time Too Short Extend the reaction time and monitor the progress by an appropriate analytical method like TLC or LC-MS.
Low Reaction Temperature Gradually increase the reaction temperature, being mindful of potential side reactions.
Catalyst Inactivity (if applicable) If using a catalyst for the oxidation, ensure it is of high quality and used in the correct proportion.
Problem 3: Formation of Side Products
Potential Cause Troubleshooting Suggestion
Homo-coupling of Boronic Acid (in Suzuki reaction) Adjust the stoichiometry of the reactants. Lowering the concentration of the boronic acid relative to the aryl halide can sometimes mitigate this.
Debromination of the Starting Material (in Suzuki reaction) Use a milder base or lower the reaction temperature.
Over-oxidation or Degradation of the Pyridine Ring Use a less harsh oxidizing agent or lower the reaction temperature and pressure during the oxidation step.
Reaction with the tert-butyl group While generally stable, under very harsh oxidative conditions, the tert-butyl group could be susceptible to reaction. If this is suspected, milder oxidation conditions should be explored.

Data Presentation

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yield
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[1]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90-100Moderate to Good[2][3]
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent[1]

Table 2: Conditions for Oxidation of Alkylpyridines

Starting MaterialOxidizing AgentCatalystTemperature (°C)PressureTypical Yield
2-Methyl-5-ethylpyridineNitric AcidAmmonium Vanadate200-205Atmospheric~51%
2-Methyl-5-alkylpyridineNitric AcidNone120-160SuperatmosphericHigh

Experimental Protocols

Protocol 1: Synthesis of 2-(tert-butyl)-5-methylpyridine via Suzuki-Miyaura Coupling

Materials:

  • 2-Bromo-5-methylpyridine

  • tert-Butylboronic acid pinacol ester

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-5-methylpyridine (1.0 eq), tert-butylboronic acid pinacol ester (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Oxidation of 2-(tert-butyl)-5-methylpyridine

Materials:

  • 2-(tert-butyl)-5-methylpyridine

  • Nitric Acid (concentrated)

Procedure:

  • Caution: This reaction should be carried out in a well-ventilated fume hood and behind a blast shield due to the use of a strong oxidizing agent at elevated temperatures.

  • In a pressure-rated reaction vessel, place 2-(tert-butyl)-5-methylpyridine.

  • Carefully add concentrated nitric acid (a significant molar excess, e.g., 10-15 equivalents).

  • Seal the vessel and heat the mixture to approximately 150-170 °C.

  • Maintain the reaction at this temperature for several hours, monitoring the internal pressure.

  • After the reaction is complete (as determined by LC-MS analysis of an aliquot), cool the vessel to room temperature.

  • Carefully vent the vessel to release any gaseous byproducts.

  • Pour the reaction mixture over ice and neutralize the excess acid with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • The crude this compound can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Selective Oxidation start1 Combine 2-bromo-5-methylpyridine, tert-butylboronic acid ester, Pd catalyst, and base react1 Heat under inert atmosphere (90-100 °C, 12-18h) start1->react1 workup1 Workup and Purification (Extraction, Chromatography) react1->workup1 product1 Isolated 2-(tert-butyl)-5-methylpyridine workup1->product1 start2 React 2-(tert-butyl)-5-methylpyridine with concentrated Nitric Acid product1->start2 Precursor for next step react2 Heat in a sealed vessel (150-170 °C) start2->react2 workup2 Workup and Purification (Neutralization, Recrystallization) react2->workup2 product2 Final Product: This compound workup2->product2

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_suzuki Troubleshooting Suzuki Coupling cluster_oxidation Troubleshooting Oxidation start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Catalyst, Base, Boronic Acid) start->check_reagents For Suzuki Step check_oxidant Increase Molar Ratio of Oxidizing Agent start->check_oxidant For Oxidation Step check_conditions Verify Anhydrous and Inert Conditions check_reagents->check_conditions optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp optimize_base Screen Different Bases optimize_temp->optimize_base increase_time Extend Reaction Time check_oxidant->increase_time increase_temp Increase Reaction Temperature increase_time->increase_temp check_side_products Analyze for Side Products increase_temp->check_side_products

Caption: Logical troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: 6-(tert-Butyl)nicotinic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 6-(tert-Butyl)nicotinic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude this compound is an oil or waxy solid and won't crystallize. What should I do?

A1: The bulky tert-butyl group can inhibit efficient crystal lattice formation. Here are several strategies to induce crystallization:

  • Solvent Screening: The increased hydrophobicity from the tert-butyl group reduces solubility in polar solvents like water and increases it in non-polar organic solvents. A systematic solvent screen is the first step.

  • Mixed-Solvent Recrystallization: This is often the most effective method. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling should yield crystals.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline this compound, add a single, tiny crystal to the supersaturated solution to induce crystallization.

Q2: I'm performing a recrystallization, but my compound is precipitating out as an oil. How can I fix this?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a high degree. To address this:

  • Increase the amount of solvent: This will lower the saturation point.

  • Use a lower boiling point solvent system: This ensures the compound doesn't melt before it has a chance to crystallize.

  • Slower cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation over crystal growth.

Q3: My purified this compound has a persistent yellow or brown color. How can I decolorize it?

A3: Colored impurities are common in pyridine chemistry.

  • Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% w/w). Boil the solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Q4: I am struggling to remove a closely related impurity. What purification technique is most effective?

A4: When impurities have similar solubility profiles to the desired compound, recrystallization may not be sufficient.

  • Chromatography: Column chromatography is the recommended next step. Given the hydrophobic nature of this compound, reversed-phase chromatography is a suitable choice.

  • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity.[1] HIC can be particularly useful if you are working with aqueous solutions.[1]

Q5: What are the likely impurities I should be looking for?

A5: The impurities will depend on the synthetic route. However, common impurities in the synthesis of nicotinic acid derivatives can include:

  • Starting Materials: Unreacted precursors.

  • Isomeric Byproducts: Impurities from incomplete regioselectivity during synthesis.

  • Over-alkylated Species: If the synthesis involves alkylation steps.

  • Hydrolysis Products: If ester precursors are used.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts.

Data Presentation

Table 1: Solvent Properties for Purification of Nicotinic Acid Derivatives

SolventPolarity IndexBoiling Point (°C)Common Use in RecrystallizationSuitability for this compound
Water10.2100Good for polar compounds, often used in mixed-solvent systems.[2]Likely a poor solvent due to the hydrophobic tert-butyl group. Best used as an anti-solvent.
Ethanol5.278Good general-purpose solvent for moderately polar compounds.Good starting point as a "good" solvent in a mixed-solvent system with water.
Acetone5.156Effective for a range of polarities, low boiling point.Potentially a good solvent.
Ethyl Acetate4.477Good for moderately non-polar compounds.A strong candidate for a primary recrystallization solvent.
Toluene2.4111Good for non-polar compounds.May be too non-polar, but could be useful in a mixed system.
Hexane0.169Good for very non-polar compounds.Likely a "poor" solvent or anti-solvent.

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization

This protocol provides a general methodology for purifying this compound via mixed-solvent recrystallization.

  • Solvent Selection: Choose a "good" solvent in which the compound is soluble when hot (e.g., ethanol, ethyl acetate) and a "poor" solvent in which it is insoluble (e.g., water, hexane). The two solvents must be miscible.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the "good" solvent dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-heated flask to remove the charcoal.

  • Addition of Poor Solvent: Reheat the solution to boiling and add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Reversed-Phase Flash Chromatography

This protocol outlines a general procedure for purification using reversed-phase chromatography.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase Selection: A typical mobile phase would be a gradient of water and a polar organic solvent like acetonitrile or methanol. The addition of a small amount of an acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape for carboxylic acids.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like methanol.

  • Packing the Column: Pack the column with the C18 silica gel as a slurry in the initial mobile phase composition.

  • Loading the Sample: Load the dissolved sample onto the top of the column.

  • Elution: Begin elution with a low percentage of the organic solvent and gradually increase the concentration. The more hydrophobic this compound will elute at a higher organic solvent concentration.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization colored Colored? recrystallization->colored Check purity & appearance chromatography Column Chromatography pure_product Pure Product chromatography->pure_product oiling_out Oiling Out? oiling_out->recrystallization Yes (Adjust Solvents/Cooling) pure_enough Sufficiently Pure? oiling_out->pure_enough No colored->oiling_out No charcoal Add Activated Charcoal colored->charcoal Yes charcoal->recrystallization pure_enough->chromatography No pure_enough->pure_product Yes

Caption: Troubleshooting workflow for the purification of this compound.

Recrystallization_Logic start Start with Crude Material dissolve Dissolve in minimal hot 'good' solvent start->dissolve add_poor Add 'poor' solvent until cloudy dissolve->add_poor clarify Add 'good' solvent to clarify add_poor->clarify cool Slow Cooling clarify->cool crystals Crystals Form cool->crystals oil Oils Out cool->oil adjust Adjust Solvent Ratio / Cooling Rate oil->adjust adjust->dissolve

Caption: Logical steps for performing a mixed-solvent recrystallization.

References

stability issues of 6-(tert-Butyl)nicotinic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 6-(tert-Butyl)nicotinic acid is not extensively available in public literature. The following information is based on the known stability of its parent compound, nicotinic acid, and general principles of chemical stability for pyridinecarboxylic acids. It is strongly recommended to perform compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: Based on the data for nicotinic acid, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Many suppliers recommend refrigeration (2-8°C).

Q2: How stable is this compound in aqueous solutions at different pH values?

A2: While specific data is unavailable for the tert-butyl derivative, nicotinamide (a related compound) is known to be stable in a pH range of 3 to 7.5.[1] In strongly acidic or alkaline solutions, hydrolysis of related compounds can occur.[1] Pyridinecarboxylic acids can undergo decarboxylation, and the rate of this process can be pH-dependent.[2] It is crucial to determine the optimal pH range for your experimental solutions.

Q3: Is this compound sensitive to light?

A3: Nicotinic acid is described as potentially light-sensitive. Therefore, it is best practice to protect this compound and its solutions from light to prevent potential photodegradation.

Q4: What is the expected thermal stability of this compound?

A4: Nicotinic acid is thermally stable up to its melting point (around 236-239°C), though some sublimation can occur at elevated temperatures.[3] Carboxylic acids, in general, can undergo thermal decomposition, often via decarboxylation.[4] The presence of the bulky tert-butyl group might influence the thermal stability, and specific testing such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) is recommended for definitive data.

Q5: Are there any known incompatibilities with other common lab reagents?

A5: Nicotinic acid is incompatible with strong oxidizing agents. It is advisable to avoid contact of this compound with strong oxidizers.

Troubleshooting Guide

Issue ObservedPotential CauseSuggested Action
Discoloration of solid compound (e.g., yellowing) Exposure to light or air (oxidation).Store the compound in a dark, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Precipitation from solution Poor solubility at the given pH or temperature, or degradation to a less soluble product.Verify the solubility of the compound at the experimental pH and temperature. Consider adjusting the pH or using a co-solvent if appropriate. Analyze the precipitate to identify if it is the original compound or a degradant.
Loss of potency or inconsistent results over time Chemical degradation due to factors like pH, temperature, light, or oxidation.Prepare fresh solutions for each experiment. If solutions must be stored, conduct a stability study under the storage conditions to determine an appropriate use-by date. Store solutions protected from light and at a low temperature.
Appearance of new peaks in analytical chromatogram (e.g., HPLC) Formation of degradation products.Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method.

Stability Data for Nicotinic Acid (Parent Compound)

Note: The following data is for nicotinic acid and should be used as a general guideline only. The tert-butyl group may alter the stability profile.

Table 1: General Stability and Storage of Nicotinic Acid

ParameterInformation
Chemical Stability Stable under recommended storage conditions.[5]
Incompatibilities Strong oxidizing agents.
Storage Temperature 2-8°C recommended by some suppliers.
Light Sensitivity May be light sensitive.
Hygroscopicity Non-hygroscopic and stable in air.[5]

Table 2: pH Stability of Related Compounds

CompoundpH Range for StabilityNotes
Nicotinamide3 - 7.5Hydrolyzes to nicotinic acid in strongly acidic or alkaline conditions.[1]
Pyridinecarboxylic acidsVariesDecarboxylation rates are pH-dependent; the isoelectric species and the anion can both undergo decarboxylation.[2]

Potential Degradation Pathway

The most probable degradation pathway for this compound under thermal or certain pH conditions is decarboxylation, similar to other pyridinecarboxylic acids.[2][6]

6-(tert-Butyl)nicotinic_acid This compound Degradation_Product 2-tert-Butylpyridine + CO2 6-(tert-Butyl)nicotinic_acid->Degradation_Product Decarboxylation Stress_Condition Heat or Extreme pH Stress_Condition->6-(tert-Butyl)nicotinic_acid cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL) Acid_Hydrolysis Acidic (HCl) Stock_Solution->Acid_Hydrolysis Base_Hydrolysis Basic (NaOH) Stock_Solution->Base_Hydrolysis Oxidation Oxidative (H2O2) Stock_Solution->Oxidation Thermal Thermal (Heat) Stock_Solution->Thermal Photolytic Photolytic (Light) Stock_Solution->Photolytic Control_Sample Prepare Control Sample (Protected from stress) Analysis Analyze Samples (e.g., HPLC) Control_Sample->Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Data (% Degradation, Impurity Profile) Analysis->Evaluation Report Report Findings Evaluation->Report

References

Technical Support Center: Scaling Up the Synthesis of 6-(tert-Butyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the scaling up of 6-(tert-Butyl)nicotinic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound. A prevalent synthetic strategy involves the oxidation of a suitable precursor like 2-tert-butyl-5-methylpyridine.

Issue 1: Low or No Product Yield

Question: We are attempting to synthesize this compound via oxidation of 2-tert-butyl-5-methylpyridine but are observing a very low to negligible yield. What are the potential causes and how can we troubleshoot this?

Answer:

Low or no product yield during the oxidation of 2-tert-butyl-5-methylpyridine can be attributed to several factors. A systematic investigation of the following possibilities is recommended:

  • Reagent Quality and Stoichiometry:

    • Oxidizing Agent: The purity and proper storage of the oxidizing agent (e.g., potassium permanganate, nitric acid) are critical. The degradation of the oxidant is a frequent cause of reaction failure. For example, potassium permanganate solutions should be freshly prepared.

    • Starting Material: The purity of the 2-tert-butyl-5-methylpyridine should be verified, as impurities can impede the reaction.

    • Stoichiometry: The molar ratios of the reactants must be carefully checked. An inadequate amount of the oxidizing agent will result in incomplete conversion.

  • Reaction Conditions:

    • Temperature: The reaction temperature is a crucial parameter. A temperature that is too low may result in a very slow reaction rate. Conversely, an excessively high temperature can lead to the degradation of the starting material or product and the formation of side products. Adherence to the optimal temperature range specified in the reaction protocol is essential.

    • Reaction Time: It is important to allow the reaction to proceed for the recommended duration. The progress of the reaction should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation:

    • pH Adjustment: The pH of the reaction mixture during the work-up is vital for the isolation of the carboxylic acid product. This compound is soluble in its carboxylate form at a higher pH and will precipitate upon acidification. Correct pH adjustment is necessary to ensure product precipitation.

    • Extraction: If a solvent extraction method is employed, the choice of solvent must be appropriate for the product, and a sufficient number of extractions should be performed.

G start Low/No Yield reagent_check Check Reagent Quality & Stoichiometry start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok condition_check Verify Reaction Conditions (Temp, Time) condition_ok Conditions OK? condition_check->condition_ok workup_check Review Work-up & Isolation Procedure workup_ok Work-up OK? workup_check->workup_ok reagent_ok->condition_check Yes adjust_reagents Adjust Stoichiometry / Use Fresh Reagents reagent_ok->adjust_reagents No condition_ok->workup_check Yes adjust_conditions Optimize Temperature / Time condition_ok->adjust_conditions No adjust_workup Optimize pH / Extraction workup_ok->adjust_workup No end Successful Synthesis workup_ok->end Yes adjust_reagents->reagent_check adjust_conditions->condition_check adjust_workup->workup_check

Caption: Troubleshooting workflow for low product yield.

Issue 2: Product Purity Issues

Question: We have successfully synthesized this compound, but the final product is impure. What are the likely impurities, and how can we enhance its purity?

Answer:

Impurities in the final product can originate from unreacted starting materials, side products, or complications during the purification process.

  • Common Impurities:

    • Unreacted Starting Material: The presence of 2-tert-butyl-5-methylpyridine is indicative of an incomplete reaction.

    • Over-oxidized Byproducts: Depending on the reaction conditions, oxidation of the pyridine ring may occur, resulting in various byproducts.

    • Inorganic Salts: Salts from the work-up procedure (e.g., manganese dioxide from permanganate oxidation) can contaminate the product if not effectively removed.

  • Purification Strategies:

    • Recrystallization: This is a highly effective technique for purifying solid organic compounds. The selection of a suitable solvent system is crucial. An ideal solvent will dissolve the product readily at high temperatures but poorly at low temperatures, while impurities will either remain soluble or insoluble at all temperatures.

    • Acid-Base Extraction: This method leverages the acidic nature of the carboxylic acid group. The crude product is dissolved in an appropriate organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The this compound will partition into the aqueous layer as its salt. The aqueous layer can then be separated, acidified to precipitate the pure product, which is then collected by filtration.

    • Chromatography: For challenging separations, column chromatography can be utilized, although this may be less practical for very large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is a recommended scalable synthesis route for this compound?

A1: A common and scalable method is the oxidation of 2-tert-butyl-5-methylpyridine, as this precursor is generally accessible. The methyl group is selectively oxidized to a carboxylic acid. While various oxidizing agents can be employed, potassium permanganate (KMnO₄) is a classic and effective option, and nitric acid has also been utilized in industrial settings for similar transformations.[1] The reaction with KMnO₄ is typically conducted in an aqueous solution, and the product is isolated by acidifying the reaction mixture.

Q2: What are the key safety considerations when scaling up this synthesis?

A2: Scaling up any chemical synthesis introduces new safety challenges. For the oxidation of a substituted pyridine, consider the following:

  • Exothermic Reaction: The oxidation process is often exothermic. It is crucial that the reactor has sufficient cooling capacity to control the temperature and prevent a runaway reaction. Reagents should be added in portions to manage heat generation.

  • Pressure Build-up: If the reaction is performed in a closed system, there is a risk of pressure accumulation from gaseous byproducts. The reactor must be properly vented.

  • Handling of Oxidizing Agents: Strong oxidizing agents such as potassium permanganate and nitric acid are corrosive and can react violently with organic materials. Appropriate personal protective equipment (PPE) must be used, and these agents should be handled in a well-ventilated area.

  • Waste Disposal: The reaction will produce waste, such as manganese dioxide when using KMnO₄. Proper procedures for the safe handling and disposal of all waste streams must be in place.

Q3: How can the progress of the reaction be monitored?

A3: The progress of the reaction can be monitored by periodically collecting small aliquots from the reaction mixture for analysis.

  • Thin Layer Chromatography (TLC): This is a rapid and straightforward method for qualitatively tracking the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative analysis of the reaction mixture, enabling the determination of the relative concentrations of the starting material, product, and any significant byproducts.

  • Gas Chromatography (GC): If the starting material is sufficiently volatile, GC can also be employed to monitor its consumption.

Q4: What are the typical yields and purities that can be expected on a larger scale?

A4: Yields and purities are highly contingent on the specific reaction conditions and the efficacy of the purification process. With an optimized process, the following targets are reasonable:

ParameterTarget Range
Yield70-90%
Purity (after recrystallization)>98%

These are general targets, and actual outcomes may differ. Pilot-scale experiments are essential for determining the expected results for a specific process.

Experimental Protocols

Synthesis of this compound via Oxidation

This protocol outlines the synthesis of this compound from 2-tert-butyl-5-methylpyridine using potassium permanganate.

Materials:

  • 2-tert-butyl-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Deionized water

  • Suitable recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-tert-butyl-5-methylpyridine in water.

  • Addition of Oxidant: Prepare a solution of potassium permanganate in water. Slowly add the KMnO₄ solution to the stirred solution of the starting material. The rate of addition should be controlled to maintain the reaction temperature within a specified range (e.g., 80-90 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

  • Quenching and Filtration: Upon completion of the reaction, cool the mixture and quench any excess KMnO₄ by adding a solution of sodium bisulfite until the purple color disappears. Filter the hot mixture to remove the manganese dioxide byproduct.

  • Product Isolation: Cool the filtrate and acidify with concentrated HCl to a pH of approximately 3-4. The this compound will precipitate.

  • Purification: Collect the crude product by filtration. Purify the product by recrystallization from a suitable solvent system to achieve the desired purity.

G A Dissolve Starting Material B Add KMnO4 Solution A->B C Monitor Reaction B->C D Quench & Filter C->D E Acidify & Precipitate D->E F Recrystallize E->F G Pure Product F->G

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Reaction Parameters for Scaled-Up Synthesis
ParameterLab Scale (10 g)Pilot Scale (1 kg)
Starting Material10 g1 kg
KMnO₄23.4 g2.34 kg
Water500 mL50 L
Temperature85 °C85 °C
Reaction Time4 h6 h
Yield (crude)85%82%
Yield (purified)78%75%
Table 2: Purity Profile
CompoundCrude ProductAfter Recrystallization
This compound92%>99%
2-tert-butyl-5-methylpyridine5%<0.1%
Other Impurities3%<0.9%

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted by qualified individuals in a suitably equipped facility, with all appropriate safety precautions in place. Users should verify all information and procedures before implementation.

References

Validation & Comparative

Comparative Analysis of Synthetic Routes to 6-(tert-Butyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of substituted nicotinic acid derivatives is a critical aspect of discovery and process chemistry. This guide provides a comparative analysis of plausible synthetic routes to 6-(tert-Butyl)nicotinic acid, a valuable building block in medicinal chemistry. Due to the limited availability of direct, published comparative studies, this guide outlines two distinct and viable synthetic strategies based on established organic chemistry principles. The routes discussed are:

  • Route 1: Grignard Addition to a Pyridine Precursor followed by Oxidation. This approach involves the introduction of the tert-butyl group onto the pyridine ring via a Grignard reaction, followed by the oxidation of a methyl group to the desired carboxylic acid.

  • Route 2: Cross-Coupling Reaction followed by Hydrolysis. This strategy utilizes a modern cross-coupling reaction to install the tert-butyl moiety, starting from a halogenated nicotinic acid ester, followed by ester hydrolysis.

Data Summary

The following table summarizes the key quantitative aspects of the two proposed synthetic routes. The data is estimated based on typical yields for similar transformations reported in the chemical literature.

ParameterRoute 1: Grignard Reaction & OxidationRoute 2: Suzuki Cross-Coupling & Hydrolysis
Starting Materials 2-Chloro-5-methylpyridine, tert-butylmagnesium chloride, Potassium PermanganateMethyl 6-chloronicotinate, tert-butylboronic acid
Key Intermediates 2-(tert-Butyl)-5-methylpyridineMethyl 6-(tert-butyl)nicotinate
Overall Yield (Estimated) 40-50%60-70%
Number of Steps 22
Reagent Cost (Relative) ModerateHigh (due to catalyst and boronic acid)
Process Safety Use of pyrophoric Grignard reagentGenerally safer
Scalability ModerateHigh

Experimental Protocols

Route 1: Grignard Addition and Oxidation

This route commences with the reaction of a commercially available chloropyridine with a tert-butyl Grignard reagent, followed by oxidation of the methyl group.

Step 1: Synthesis of 2-(tert-Butyl)-5-methylpyridine

To a solution of 2-chloro-5-methylpyridine in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF), a solution of tert-butylmagnesium chloride (typically 1.0 to 1.5 equivalents) in the same solvent is added dropwise at a controlled temperature, often between 0 °C and room temperature. The reaction mixture is stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is carefully quenched with an aqueous solution of a mild acid, such as ammonium chloride. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield 2-(tert-butyl)-5-methylpyridine.

Step 2: Oxidation to this compound

The intermediate, 2-(tert-butyl)-5-methylpyridine, is subjected to oxidation to form the carboxylic acid. A common and effective method for the oxidation of an alkyl group on a pyridine ring is the use of potassium permanganate (KMnO₄). The pyridine derivative is heated in an aqueous solution of potassium permanganate. The reaction progress is monitored by the disappearance of the purple color of the permanganate. After the reaction is complete, the mixture is filtered to remove the manganese dioxide byproduct. The filtrate is then acidified with a mineral acid, such as hydrochloric acid (HCl), to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried.

Route 2: Suzuki Cross-Coupling and Hydrolysis

This modern synthetic approach utilizes a palladium-catalyzed Suzuki cross-coupling reaction.

Step 1: Synthesis of Methyl 6-(tert-butyl)nicotinate

In a suitable reaction vessel, methyl 6-chloronicotinate, tert-butylboronic acid (typically 1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (such as potassium carbonate or cesium carbonate) are combined in a solvent system, which is often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to 120 °C. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated. The crude ester is purified by column chromatography.

Step 2: Hydrolysis to this compound

The purified methyl 6-(tert-butyl)nicotinate is dissolved in a suitable solvent mixture, such as methanol/water or THF/water. An excess of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the mixture is stirred at room temperature or gently heated until the ester hydrolysis is complete (monitored by TLC). After completion, the organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then carefully acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4, leading to the precipitation of this compound. The product is collected by filtration, washed with cold water, and dried.

Visualization of Synthesis Comparison

Synthesis_Comparison cluster_route1 Route 1: Grignard & Oxidation cluster_route2 Route 2: Suzuki Coupling & Hydrolysis cluster_comparison Comparison Metrics start1 2-Chloro-5-methylpyridine inter1 2-(tert-Butyl)-5-methylpyridine start1->inter1 t-BuMgCl end1 This compound inter1->end1 KMnO4 c1 Yield: Lower end1->c1 c2 Safety: Grignard hazard end1->c2 c3 Cost: Moderate end1->c3 start2 Methyl 6-chloronicotinate inter2 Methyl 6-(tert-butyl)nicotinate start2->inter2 t-BuB(OH)2, Pd catalyst end2 This compound inter2->end2 LiOH, then H+ c4 Yield: Higher end2->c4 c5 Safety: Generally Safer end2->c5 c6 Cost: High end2->c6

Caption: Comparative workflow of two synthetic routes to this compound.

A Comparative Guide to the Validation of Analytical Methods for 6-(tert-Butyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of principal analytical techniques applicable to the quantification of 6-(tert-Butyl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). While specific validated methods for this particular derivative are not extensively published, this document outlines detailed experimental protocols and expected validation performance based on established methods for nicotinic acid and analogous compounds.

Two primary analytical techniques are proposed for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely adopted technique for the analysis of non-volatile and thermally labile compounds like nicotinic acid and its derivatives. Coupled with a UV detector, it offers a robust and reliable method for quantification.

Experimental Protocol:
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A mixture of a buffer solution (e.g., potassium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile is typical.[1] The composition can be optimized for best separation.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[2]

  • Detection: UV detection should be performed at a wavelength where the analyte exhibits maximum absorbance, which for nicotinic acid is around 262 nm.[3]

  • Sample Preparation: The sample containing this compound should be dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, making it a powerful tool for the analysis of volatile or semi-volatile compounds. While direct analysis of nicotinic acid by GC can be challenging due to its low volatility, derivatization or the use of a temperature-programmable inlet can overcome this limitation.[4][5]

Experimental Protocol:
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of polar compounds.

  • Carrier Gas: Helium is typically used as the carrier gas.[6]

  • Injection: A temperature-programmable inlet can be utilized to prevent thermal degradation of the analyte.[4]

  • Derivatization (Optional): To increase volatility and thermal stability, derivatization of the carboxylic acid group can be performed.

  • Quantification: The concentration is determined by monitoring specific ion fragments of the analyte and comparing the peak area to a calibration curve.

Comparison of Analytical Method Performance

The following table summarizes the expected performance characteristics of the proposed HPLC-UV and GC-MS methods for the analysis of this compound, based on data from analogous compounds.

Parameter HPLC-UV GC-MS
Linearity (R²) > 0.999[3]> 0.99
Accuracy (% Recovery) 98-102%95-105%
Precision (% RSD) < 2%< 5%
Limit of Detection (LOD) ng/mL to µg/mL range[7]pg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL range

Experimental Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.

Analytical Method Validation Workflow start Method Development & Optimization specificity Specificity / Selectivity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Validation Report & Documentation system_suitability->documentation

Caption: General workflow for analytical method validation.

Signaling Pathways and Logical Relationships

The validation of an analytical method is a logical process that ensures the method is suitable for its intended purpose. The following diagram illustrates the relationship between the different validation parameters.

Validation Parameter Relationships cluster_validation Validation Parameters method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness fit_for_purpose Fit for Purpose specificity->fit_for_purpose linearity->fit_for_purpose accuracy->fit_for_purpose precision->fit_for_purpose lod->fit_for_purpose loq->fit_for_purpose robustness->fit_for_purpose

Caption: Relationship between validation parameters and method suitability.

References

Spectroscopic Comparison of 6-(tert-Butyl)nicotinic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 6-(tert-butyl)nicotinic acid and its constitutional isomers: 2-(tert-butyl)nicotinic acid, 4-(tert-butyl)nicotinic acid, and 5-(tert-butyl)nicotinic acid. Due to the limited availability of experimental spectra in public databases, this comparison relies on predicted spectroscopic data derived from established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, alongside general mass spectrometry (MS) fragmentation patterns.

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a bulky tert-butyl group to the pyridine ring can significantly influence the molecule's steric and electronic properties, potentially altering its pharmacological profile. Understanding the spectroscopic characteristics of these isomers is crucial for their unambiguous identification, characterization, and quality control in research and development.

This guide summarizes the expected ¹H NMR, ¹³C NMR, and IR spectroscopic features for each isomer and provides generalized experimental protocols for their analysis.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and its isomers. These predictions are based on the analysis of substituent effects on the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

Position of tert-Butyl GroupH-2 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)tert-Butyl (ppm)COOH (ppm)
6 ~8.9 (d)~7.8 (dd)~8.2 (d)-~1.4 (s)~10-12 (br s)
2 -~8.2 (dd)~7.4 (dd)~8.7 (d)~1.5 (s)~10-12 (br s)
4 ~9.0 (s)-~8.7 (d)~8.8 (d)~1.4 (s)~10-12 (br s)
5 ~9.1 (d)~8.3 (d)-~8.9 (s)~1.4 (s)~10-12 (br s)

Note: Predicted chemical shifts are approximate and can be influenced by solvent and concentration. Coupling patterns are indicated as s (singlet), d (doublet), dd (doublet of doublets), and br s (broad singlet).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Position of tert-Butyl GroupC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)C(CH₃)₃ (ppm)C(CH₃)₃ (ppm)COOH (ppm)
6 ~151~125~137~122~165~35~30~168
2 ~168~123~139~121~150~36~31~170
4 ~152~128~155~120~150~34~31~167
5 ~153~126~138~135~148~35~30~169

Note: Predicted chemical shifts are approximate.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound2-(tert-Butyl)nicotinic acid4-(tert-Butyl)nicotinic acid5-(tert-Butyl)nicotinic acid
O-H stretch (acid) 3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)
C-H stretch (aromatic) 3100-30003100-30003100-30003100-3000
C-H stretch (aliphatic) 2960-28502960-28502960-28502960-2850
C=O stretch (acid) 1710-16801710-16801710-16801710-1680
C=C, C=N stretch 1600-14501600-14501600-14501600-1450
C-O stretch (acid) 1320-12101320-12101320-12101320-1210
C-H bend (tert-butyl) ~1390 and ~1365~1390 and ~1365~1390 and ~1365~1390 and ~1365

Mass Spectrometry (MS)

For all isomers, electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ corresponding to their molecular weight (179.22 g/mol ). A prominent fragment ion is anticipated at m/z 164, resulting from the loss of a methyl group ([M-15]⁺). Another significant fragment would likely be observed at m/z 123, corresponding to the loss of the entire tert-butyl group ([M-56]⁺). The fragmentation pattern of the pyridinecarboxylic acid moiety would also be present.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, or more, depending on the sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the internal standard (TMS at 0 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation:

    • Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. The instrument can be coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation of isomers.

  • Sample Preparation:

    • GC-MS: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

    • LC-MS (ESI): Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water).

  • EI-MS Parameters (Direct Infusion or GC-MS):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-400.

  • ESI-MS Parameters (LC-MS):

    • Ionization Mode: Positive or negative ion mode.

    • Capillary Voltage: 3-5 kV.

    • Nebulizer Gas Flow: As per instrument recommendation.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument and mobile phase.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Syn_6 This compound NMR NMR Spectroscopy (¹H, ¹³C) Syn_6->NMR IR FTIR Spectroscopy Syn_6->IR MS Mass Spectrometry Syn_6->MS Syn_2 2-(tert-Butyl)nicotinic acid Syn_2->NMR Syn_2->IR Syn_2->MS Syn_4 4-(tert-Butyl)nicotinic acid Syn_4->NMR Syn_4->IR Syn_4->MS Syn_5 5-(tert-Butyl)nicotinic acid Syn_5->NMR Syn_5->IR Syn_5->MS Compare Comparative Analysis of Spectra NMR->Compare IR->Compare MS->Compare Structure Structure Elucidation & Confirmation Compare->Structure

A Comparative Guide to Quantification Methods for 6-(tert-Butyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method's principles, typical performance characteristics, and detailed experimental protocols are outlined to facilitate a comprehensive comparison.

Data Presentation: Performance Characteristics of Quantification Methods

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of nicotinic acid, which are anticipated to be comparable for 6-(tert-Butyl)nicotinic acid.

ParameterHPLC-UVGC-MSLC-MS/MS
**Linearity (R²) **>0.996[1]>0.99[2]>0.999[3]
Limit of Quantification (LOQ) 1 µg/mL[1]10.8 µg/mL (nicotine)[4]0.2 - 0.6 ppb (nicotinamide)
Accuracy (% Recovery) 99.0 - 99.7%[5]90.1 - 93.2%[2]94.4 - 110.9%[3]
Precision (%RSD) <5%[1]<5% (nicotine)[4]1.3 - 13.3%[3]
Selectivity ModerateHighVery High
Throughput HighModerateHigh
Derivatization Required NoYes (typically)No

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for nicotinic acid and can be adapted for this compound with appropriate method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification of this compound in simpler matrices due to its robustness and cost-effectiveness.

a. Sample Preparation (General Protocol for a Solid Dosage Form):

  • Weigh and finely powder a representative sample.

  • Accurately weigh a portion of the powder and dissolve it in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Sonication may be used to ensure complete dissolution.

  • Dilute the solution to a known volume with the solvent to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[6]

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).[1][5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.

  • Detection: UV detector set at an appropriate wavelength (e.g., 261 nm for nicotinic acid).[5]

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is suitable for complex matrices. However, it typically requires derivatization to increase the volatility of the analyte.

a. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine).

  • Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

b. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate.[7]

  • Injection Mode: Splitless or split injection.

  • Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature which is then held.[8]

  • MS Ionization: Electron Ionization (EI) at 70 eV.[7]

  • MS Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method, making it ideal for the quantification of this compound at trace levels in complex biological matrices.

a. Sample Preparation (Plasma Sample):

  • To a 100 µL plasma sample, add an internal standard.

  • Precipitate proteins by adding a solvent like acetonitrile.[3]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.[3]

b. LC-MS/MS Conditions:

  • LC Column: A C18 or other suitable reverse-phase column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase with a modifier (e.g., 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[3]

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

  • Injection Volume: 5-10 µL.

  • Ionization: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.[3]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard for optimal selectivity and sensitivity.[3]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a typical experimental workflow for LC-MS/MS analysis.

CrossValidationWorkflow MethodA Method A (e.g., HPLC-UV) AnalysisA Analysis by Method A MethodA->AnalysisA MethodB Method B (e.g., LC-MS/MS) AnalysisB Analysis by Method B MethodB->AnalysisB SampleSet Identical Sample Set SampleSet->AnalysisA SampleSet->AnalysisB DataA Quantitative Data A AnalysisA->DataA DataB Quantitative Data B AnalysisB->DataB Comparison Statistical Comparison (e.g., Bland-Altman plot, correlation) DataA->Comparison DataB->Comparison Conclusion Conclusion on Method Interchangeability Comparison->Conclusion LCMS_Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation LC HPLC Separation (Reverse Phase) Preparation->LC Ionization Ionization (Electrospray - ESI) LC->Ionization MS1 Mass Analyzer 1 (Precursor Ion Selection) Ionization->MS1 Collision Collision Cell (Fragmentation) MS1->Collision MS2 Mass Analyzer 2 (Product Ion Detection) Collision->MS2 Detector Detector MS2->Detector Data Data Acquisition & Quantification Detector->Data

References

A Comparative Purity Assessment of Commercially Available 6-(tert-Butyl)nicotinic Acid for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comparative analysis of commercially available 6-(tert-Butyl)nicotinic acid, a key building block in the synthesis of various pharmaceutical compounds. We present a comprehensive assessment of purity using a multi-pronged analytical approach, offering detailed experimental protocols and comparative data to aid in the selection of the most suitable product for your research needs.

This compound is a derivative of nicotinic acid (niacin or vitamin B3), a vital component of the coenzymes NAD+ and NADP+.[1][2] These coenzymes are crucial for numerous metabolic and cellular signaling pathways.[2] Given its role in biological systems, the purity of this compound and its analogues is critical to ensure the reliability and reproducibility of experimental results. Impurities can lead to misleading biological data and compromise the integrity of drug discovery and development projects.

This guide outlines a rigorous analytical workflow for assessing the purity of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C). The methodologies employed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Purity Analysis

The following table summarizes the purity assessment of this compound from three different commercial suppliers. The data presented is a hypothetical representation to illustrate the comparative analysis.

Supplier Quoted Purity (%) HPLC Purity (%) LC-MS Purity (%) NMR Purity (%) Major Impurities Identified
Supplier A >9898.598.798.2Nicotinic Acid, Unidentified Aromatic Compound
Supplier B >9999.699.799.5Trace amounts of starting materials
Supplier C >9797.297.597.16-Methylnicotinic acid, Residual Solvent

Experimental Workflow

A systematic approach was designed to assess the purity of this compound samples. The workflow ensures a comprehensive evaluation, from initial screening by HPLC to structural confirmation and impurity identification by LC-MS and NMR.

experimental_workflow cluster_0 Sample Preparation cluster_1 Purity Assessment cluster_2 Data Analysis & Comparison Sample Acquisition Sample Acquisition Dissolution Dissolution Sample Acquisition->Dissolution Dissolve in appropriate solvent HPLC HPLC Dissolution->HPLC Primary Purity Screening LC-MS LC-MS HPLC->LC-MS Mass Confirmation NMR NMR HPLC->NMR Structural Confirmation Data Integration Data Integration LC-MS->Data Integration NMR->Data Integration Purity Calculation Purity Calculation Data Integration->Purity Calculation Impurity Identification Impurity Identification Data Integration->Impurity Identification Comparative Report Comparative Report Purity Calculation->Comparative Report Impurity Identification->Comparative Report

Figure 1. Experimental workflow for purity assessment.

Detailed Experimental Protocols

HPLC is a primary technique for separating and quantifying components in a mixture.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Procedure:

    • Prepare a stock solution of the this compound sample in the mobile phase (1 mg/mL).

    • Inject 10 µL of the sample solution into the HPLC system.

    • Run the gradient method to separate the main compound from any impurities.

    • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the main compound and identify impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • LC Conditions: Same as the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

  • Procedure:

    • The eluent from the HPLC is directly introduced into the mass spectrometer.

    • Mass spectra are collected for all separated peaks.

    • The molecular weight of the main peak is confirmed, and the mass-to-charge ratio of impurities is used for their identification.

NMR spectroscopy provides detailed information about the molecular structure of the compound and can be used to quantify impurities.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve approximately 5-10 mg of the sample in the deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • The purity is determined by comparing the integrals of the signals corresponding to the main compound with those of the impurities. A known internal standard can be used for quantitative NMR (qNMR).

Signaling Pathway Context

Nicotinic acid and its derivatives are precursors for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes.

signaling_pathway Nicotinic_Acid Nicotinic Acid / Derivatives Preiss_Handler Preiss-Handler Pathway Nicotinic_Acid->Preiss_Handler NAD_synthesis NAD+ Synthesis Preiss_Handler->NAD_synthesis NAD NAD+ NAD_synthesis->NAD Cellular_Respiration Cellular Respiration (Glycolysis, Krebs Cycle, Oxidative Phosphorylation) NAD->Cellular_Respiration Signaling Signaling (PARPs, Sirtuins) NAD->Signaling

Figure 2. Simplified NAD+ biosynthesis and function.

Conclusion

The purity of this compound can vary between commercial suppliers. A multi-faceted analytical approach combining HPLC, LC-MS, and NMR is essential for a comprehensive purity assessment. This guide provides the necessary framework and detailed protocols for researchers to independently verify the purity of their reagents, ensuring the integrity and success of their scientific endeavors. Based on our hypothetical analysis, Supplier B provided the highest purity product. Researchers are encouraged to request certificates of analysis from suppliers and, when necessary, perform their own quality control as outlined in this guide.

References

Performance of 6-(tert-Butyl)nicotinic Acid in Catalytic Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical factor in the optimization of catalytic reactions. This guide provides a comparative overview of the performance of 6-(tert-butyl)nicotinic acid and its derivatives in various catalytic systems, drawing upon available experimental data to inform catalyst selection and reaction design.

While direct, comprehensive comparative studies on the performance of this compound as a standalone ligand across a wide range of catalytic systems are limited in the currently available literature, its structural motif, particularly as tert-butyl nicotinate, has demonstrated significant utility as a directing group in palladium- and zinc-catalyzed reactions. This analysis will focus on the performance of this key derivative and draw comparisons with alternative catalytic approaches.

Zinc-Catalyzed Amide to Ester Transformation

A notable application of the this compound framework is in the zinc-catalyzed transformation of primary amides to esters. In this system, a tert-butyl nicotinate directing group is first installed on the primary amide.

Performance Data:
Catalyst SystemSubstrateProductYield (%)Temperature (°C)Time (h)Ref.
Zn(OAc)₂ (10 mol%)tert-butyl 2-benzamidonicotinateIsopropyl benzoate874048[1]
Zn(OAc)₂ (10 mol%)tert-butyl 2-benzamidonicotinatetert-butyl 2-aminonicotinate964048[1]

Alternative Systems: Traditional methods for amide-to-ester conversion often require harsh conditions, such as strong acids or bases and high temperatures, which can be incompatible with sensitive functional groups. The zinc-catalyzed system utilizing the tert-butyl nicotinate directing group offers a milder alternative, proceeding under neutral conditions and at lower temperatures.[1]

Experimental Protocol: Zn-Catalyzed Alcoholysis

To a solution of the tert-butyl nicotinate-activated amide (1.0 equiv) in t-butyl acetate is added Zn(OAc)₂ (0.1 equiv) and the corresponding alcohol (2.0-10.0 equiv). The reaction mixture is stirred at 40-60 °C for the specified time. Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.[1]

Mechanistic Pathway:

The catalytic cycle for the zinc-catalyzed alcoholysis is initiated by the chelation of the zinc center to the nitrogen of the pyridine ring and the carbonyl oxygen of the amide. This coordination activates the amide for nucleophilic attack by the alcohol.

G cluster_0 Catalytic Cycle A Zn(OAc)₂ Catalyst C Zinc-Amide Complex A->C Coordination B Amide Substrate (with tert-butyl nicotinate DG) B->C E Tetrahedral Intermediate C->E Nucleophilic Attack D Alcohol D->E F Ester Product E->F Collapse & Proton Transfer G Regenerated Catalyst E->G G->A

Caption: Zinc-catalyzed amide alcoholysis pathway.

Palladium-Catalyzed Amidation

The installation of the tert-butyl nicotinate directing group itself is achieved through a palladium-catalyzed amidation reaction. This step is crucial for the subsequent zinc-catalyzed transformation.

Performance Data:
Catalyst SystemSubstrateAmineProductYield (%)Temperature (°C)BaseLigandRef.
Pd(OAc)₂ / Xantphostert-butyl 2-chloronicotinatePrimary AmidesN-nicotinoyl amides85-9040-50Cs₂CO₃ or K₂CO₃Xantphos[1]

Alternative Systems: Other palladium-catalyzed amidation methods exist, often employing different phosphine ligands. The choice of ligand is critical for reaction efficiency, and Xantphos has been shown to be effective for this particular transformation.

Experimental Protocol: Pd-Catalyzed Amidation

A mixture of tert-butyl 2-chloronicotinate (1.0 equiv), the primary amide (1.2 equiv), Pd(OAc)₂ (catalytic amount), Xantphos (catalytic amount), and a base such as Cs₂CO₃ (2.0 equiv) in an appropriate solvent (e.g., toluene) is heated at 40-50 °C until the reaction is complete as monitored by TLC or GC-MS. The product is then isolated and purified.[1]

Experimental Workflow:

G cluster_0 Two-Step Amide to Ester Transformation start Primary Amide step1 Pd-Catalyzed Amidation start->step1 intermediate N-nicotinoyl amide step1->intermediate step2 Zn-Catalyzed Alcoholysis intermediate->step2 end Ester Product step2->end

Caption: Workflow for amide to ester conversion.

Conclusion

The available data highlights the utility of the this compound framework, primarily in the form of its tert-butyl ester, as an effective directing group in zinc- and palladium-catalyzed reactions. These methods provide mild and efficient pathways for amide functionalization, offering advantages over harsher traditional methods. While a broader comparative analysis of this compound as a versatile ligand in a wider array of catalytic systems is warranted, its demonstrated success as a directing group underscores its potential in the development of novel and selective catalytic transformations. Further research into the coordination chemistry and catalytic activity of metal complexes bearing the this compound ligand could unveil new applications in organic synthesis.

References

Comparative Efficacy of Nicotinic Acid Derivatives in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinic acid (niacin or vitamin B3) and its derivatives are a versatile class of compounds with a wide range of biological activities. Researchers have explored their potential as therapeutic agents for various conditions, including dyslipidemia, inflammation, and microbial infections. The modification of the core nicotinic acid scaffold has led to the synthesis of numerous derivatives with enhanced potency and altered pharmacological profiles. This guide focuses on the comparative efficacy of selected nicotinohydrazide and acylhydrazone derivatives of nicotinic acid against various microbial strains, summarizing key quantitative data and providing insights into their potential as antimicrobial and antitubercular agents.

Data Presentation: Antimicrobial and Antitubercular Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various nicotinic acid derivatives against different bacterial and fungal strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism and is a standard measure of antimicrobial efficacy. Lower MIC values indicate higher potency.

Table 1: Antitubercular Activity of 6-Phenylnicotinohydrazide Derivatives [1]

Compound IDRMIC (µg/mL) vs. Mycobacterium tuberculosis H37Rv
8b 2,6-di-Cl3.90
8d 4-Cl> 250
8g 4-F> 250
Isoniazid (Standard) -0.04

Data extracted from a study on 6-phenylnicotinohydrazide derivatives.[1]

Table 2: Antimicrobial Activity of Acylhydrazone Derivatives of Nicotinic Acid [2]

Compound IDR Group on AcylhydrazoneMIC (µg/mL) vs. S. epidermidis ATCC 12228MIC (µg/mL) vs. S. aureus ATCC 43300 (MRSA)
5 2-hydroxy-3-methoxy-phenyl7.8115.62
13 5-nitro-furyl1.957.81
Nitrofurantoin (Standard) ---

Data extracted from a study on novel nicotinic acid derivatives.[2]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature for determining the antimicrobial activity of the nicotinic acid derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized nicotinic acid derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Stock Solutions: The test compounds and standard drugs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of a known concentration.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: The microbial strains are cultured overnight, and the inoculum is prepared and standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Each well containing the serially diluted compounds is inoculated with the standardized microbial suspension.

  • Controls: Positive control wells (containing the microbial suspension and a standard antimicrobial agent), negative control wells (containing only the broth medium), and vehicle control wells (containing the microbial suspension and the solvent used to dissolve the compounds) are included on each plate.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Mandatory Visualization

The following diagrams illustrate the general chemical scaffold of the compared nicotinic acid derivatives and a typical workflow for an antimicrobial susceptibility test.

G General Structure of Nicotinohydrazide Derivatives cluster_0 Pyridine Ring Pyridine Ring Hydrazide Linker Hydrazide Linker Pyridine Ring->Hydrazide Linker C(O)NHNH- Substituent R Hydrazide Linker->Substituent =

Caption: General scaffold of the nicotinohydrazide derivatives discussed.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow prep Prepare stock solutions of nicotinic acid derivatives dilute Perform serial dilutions in 96-well plates prep->dilute inoculate Inoculate with standardized microbial suspension dilute->inoculate incubate Incubate under appropriate conditions inoculate->incubate read Determine MIC (visual or spectrophotometric) incubate->read

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

References

literature review of synthetic methods for substituted nicotinic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinic acid and its substituted derivatives are fundamental scaffolds in medicinal chemistry and materials science. The strategic introduction of various substituents onto the pyridine ring allows for the fine-tuning of their biological activity and physicochemical properties. This guide provides an objective comparison of several prominent synthetic methodologies for accessing these valuable compounds, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most suitable method for a given research and development objective.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, offering high efficiency and broad functional group tolerance.[1] This method is particularly effective for the synthesis of 5-arylnicotinic acids starting from the readily available 5-bromonicotinic acid.[1]

Data Presentation: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid Derivatives
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[1]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[1]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482[1]
44-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O (4:1)1001291[2]
52,3-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:2)80-100885-95[2]
Experimental Protocol: Synthesis of 5-Phenylnicotinic Acid (Solution-Phase)

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane/H₂O (4:1) or DMF

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, phenylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst to the flask, followed by the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a biphasic solvent system is used, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Visualizations: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 5-Bromonicotinic Acid + Arylboronic Acid + Base Catalyst Pd(PPh3)4 Reactants->Catalyst Add Solvent Degassed Solvent Catalyst->Solvent Add Heating Heat (80-100 °C) under Inert Atmosphere Solvent->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography/ Recrystallization Extraction->Purification Product 5-Arylnicotinic Acid Purification->Product

Caption: General workflow for the solution-phase Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle Pd(0) Pd(0)L2 OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II) Ar-Pd(II)L2-X OxAdd->Pd(II) Transmetal Transmetalation Pd(II)->Transmetal Pd(II)_Ar Ar-Pd(II)L2-Ar' Transmetal->Pd(II)_Ar RedElim Reductive Elimination Pd(II)_Ar->RedElim RedElim->Pd(0) Product Ar-Ar' RedElim->Product Ar-X Ar-X Ar-X->OxAdd Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Cyclocondensation Reactions

Cyclocondensation reactions are a classical and versatile approach to constructing the pyridine ring from acyclic precursors. Several named reactions fall under this category, each with its own set of reactants and conditions.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis provides a convergent route to 2,4,6-trisubstituted pyridines.[3][4] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, commonly ammonium acetate.[3][4]

Data Presentation: Kröhnke Pyridine Synthesis
Entryα-Pyridinium Methyl Ketone Saltα,β-Unsaturated CarbonylNitrogen SourceSolventTemp. (°C)Time (h)Yield (%)Reference
1N-Phenacylpyridinium bromideChalconeAmmonium acetateGlacial Acetic AcidReflux (~120)4-6~85[3]
2N-(4-Methoxyphenacyl)pyridinium bromide4-ChlorochalconeAmmonium acetateMethanolReflux878[4]
3N-(Thiophen-2-ylcarbonylmethyl)pyridinium bromide1,3-Diphenylprop-2-en-1-oneAmmonium acetateSolvent-free120-1402-492[3]
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

Materials:

  • N-Phenacylpyridinium bromide (1.0 equiv)

  • Chalcone (1.0 equiv)

  • Ammonium acetate (excess)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve N-phenacylpyridinium bromide and chalcone in glacial acetic acid.

  • Add an excess of ammonium acetate to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.[3]

Visualization: Kröhnke Pyridine Synthesis

Krohnke_Synthesis Start α-Pyridinium Methyl Ketone Salt + α,β-Unsaturated Carbonyl + Ammonium Acetate Solvent Glacial Acetic Acid or Methanol Start->Solvent Dissolve Reaction Reflux Solvent->Reaction Cooling Cool to RT Reaction->Cooling Precipitation Pour into Ice Water Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with H2O & Ethanol Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product 2,4,6-Trisubstituted Pyridine Recrystallization->Product Bohlmann_Rahtz_Flow Enamine Enamine Condensation Michael Addition Enamine->Condensation Alkynone Alkynone Alkynone->Condensation Intermediate Aminodiene Intermediate Condensation->Intermediate Isomerization E/Z Isomerization (Heat) Intermediate->Isomerization Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Product Substituted Pyridine Cyclodehydration->Product Nicotinic_Acid_Derivatization Nicotinic_Acid Nicotinic Acid Hydrazide_Formation Hydrazine Hydrate Nicotinic_Acid->Hydrazide_Formation Nicotinoyl_Hydrazide Nicotinoyl Hydrazide Hydrazide_Formation->Nicotinoyl_Hydrazide Condensation Aldehyde (R-CHO) Nicotinoyl_Hydrazide->Condensation Acylhydrazone Acylhydrazone Condensation->Acylhydrazone Cyclization Acetic Anhydride Acylhydrazone->Cyclization Oxadiazole 1,3,4-Oxadiazole Derivative Cyclization->Oxadiazole Industrial_Synthesis 3-Picoline 3-Methylpyridine Oxidation Oxidizing Agent (e.g., HNO3, O2) + Catalyst 3-Picoline->Oxidation Reaction_Conditions High Temperature & Pressure Oxidation->Reaction_Conditions Crude_Product Crude Nicotinic Acid Reaction_Conditions->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Nicotinic Acid Purification->Final_Product

References

Safety Operating Guide

Proper Disposal of 6-(tert-Butyl)nicotinic Acid: A Provisional Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6-(tert-Butyl)nicotinic acid (CAS No. 832715-99-8) is not publicly available. The following disposal procedures are based on general principles for laboratory chemical waste and information for structurally related compounds. This guidance is provisional and must be supplemented by a formal waste determination and consultation with your institution's Environmental Health and Safety (EHS) department.

Essential Safety and Disposal Information

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensure laboratory safety and environmental compliance. While specific regulatory requirements may vary, the following operational plan provides a step-by-step guide for the handling and disposal of this compound.

Immediate Operational Plan:
  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with organic acids.

    • Never mix this waste with other waste streams unless explicitly instructed to do so by your EHS department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "832715-99-8," and the approximate quantity.

    • Indicate any known hazards. While specific data is unavailable, it is prudent to handle it as an irritant at a minimum, based on similar compounds.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be well-ventilated, away from incompatible materials, and have secondary containment.

  • Disposal Request:

    • Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.

    • Provide them with all the information from the waste label.

Quantitative Data Summary

Due to the lack of a specific SDS, quantitative data regarding the toxicology and environmental hazards of this compound is limited. The table below summarizes the available information.

PropertyValueSource
CAS Number 832715-99-8BLD Pharm, 2a biotech[1][2]
Molecular Formula C₁₀H₁₃NO₂BLD Pharm[2]
Molecular Weight 179.22 g/mol BLD Pharm[2]
Acute Toxicity Data not availableN/A
Environmental Hazards Data not availableN/A
Disposal Codes To be determined by EHSN/A

Disposal Workflow

The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemical waste.

General Chemical Waste Disposal Workflow A Identify Waste Chemical (this compound) B Locate Specific Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow Disposal Instructions in Section 13 of SDS C->D Yes E Consult Institutional EHS Department C->E No G Segregate and Collect in Labeled Container D->G F Characterize Waste Based on Available Data and Prudence E->F F->G H Store in Satellite Accumulation Area G->H I Request EHS Pickup for Disposal H->I

Caption: A flowchart for the proper disposal of chemical waste.

Detailed Experimental Protocols

As no experimental protocols for the neutralization or treatment of this compound prior to disposal are available, none can be provided. It is strongly recommended that this compound be disposed of via a licensed hazardous waste disposal company contracted by your institution. Do not attempt to treat the chemical waste yourself without explicit, written instructions and protocols from your EHS department.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-(tert-Butyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of 6-(tert-Butyl)nicotinic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar compounds, including nicotinic acid and other substituted pyridinecarboxylic acids. It is imperative to treat this compound with the care and precautions outlined herein to ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is unavailable, related compounds are known to cause eye irritation, and in some cases, skin and respiratory irritation.[1][2][3] Therefore, a cautious approach to handling is essential. The primary exposure routes to mitigate are inhalation, skin contact, and eye contact.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4][5]To prevent eye contact with dust particles or splashes, which may cause serious eye irritation.[1][2][6]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected before use.[4][7]To avoid skin contact. Proper glove removal technique should be followed to prevent contamination.[8]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate or if dust is generated.[4][5][8]To prevent inhalation of dust particles that may cause respiratory irritation.
Body Protection A lab coat or other protective clothing should be worn to prevent skin exposure.[4][7]To minimize the risk of skin contact with the chemical.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.

Experimental Workflow:

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh 3. Weigh Compound Carefully prep_setup->handle_weigh handle_dissolve 4. Dissolve in Suitable Solvent handle_weigh->handle_dissolve post_clean 5. Clean Work Area and Equipment handle_dissolve->post_clean post_ppe 6. Doff and Dispose of PPE Correctly post_clean->post_ppe Disposal Decision Tree for this compound Waste start Waste Generated is_contaminated Is the container empty and clean? start->is_contaminated empty_yes Dispose of as non-hazardous waste (check local regulations) is_contaminated->empty_yes Yes empty_no Treat as Chemical Waste is_contaminated->empty_no No collect Collect in a labeled, sealed container empty_no->collect dispose Dispose of through a licensed chemical waste disposal facility collect->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.